molecular formula C10H9NO B1348470 2-Methylbenzoylacetonitrile CAS No. 35276-81-4

2-Methylbenzoylacetonitrile

Cat. No.: B1348470
CAS No.: 35276-81-4
M. Wt: 159.18 g/mol
InChI Key: DMTQMHCHBQZTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzoylacetonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQMHCHBQZTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366401
Record name 2-METHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35276-81-4
Record name 2-METHYLBENZOYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylphenyl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a benzoyl group substituted with a methyl group at the ortho position and an adjacent nitrile functionality, imparts unique reactivity that makes it a valuable building block for the synthesis of diverse heterocyclic systems and other complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data for laboratory and developmental applications.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 35276-81-4[1]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.19 g/mol [2]
Appearance White crystals
Melting Point 81-87 °C
Synonyms 3-(2-methylphenyl)-3-oxopropanenitrile, 3-Oxo-3-o-tolylpropanenitrile[1][2]

Synthesis of this compound

A general and effective method for the synthesis of β-ketonitriles, including this compound, involves the transition-metal-catalyst-free reaction of amides and acetonitrile. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3-Oxo-3-(o-tolyl)propanenitrile

Materials:

  • 2-Methyl-N-phenyl-N-tosylbenzamide (or a similar activated amide of 2-methylbenzoic acid)

  • Acetonitrile

  • Suitable solvent (e.g., anhydrous THF)

  • Strong base (e.g., NaH or LiHMDS)

  • Silica gel for column chromatography

  • n-hexane and Ethyl acetate for elution

Procedure:

  • To a solution of the activated amide of 2-methylbenzoic acid (1.0 mmol) in anhydrous solvent, add the strong base (2.0 mmol) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes at this temperature.

  • Add acetonitrile (3.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 3-oxo-3-(o-tolyl)propanenitrile.[3]

Spectral Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the reported ¹H and ¹³C NMR spectral data for 3-Oxo-3-(o-tolyl)propanenitrile.[3]

¹H NMR (500 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the aromatic protons, the methylene protons, and the methyl protons.)

¹³C NMR (126 MHz, CDCl₃): (Note: Specific peak assignments were not provided in the source document, but a typical spectrum would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.)

Infrared (IR) Spectroscopy

A representative IR spectrum of a β-ketonitrile would exhibit characteristic absorption bands. For 3-Oxo-3-(o-tolyl)propanenitrile, the following peaks are expected:

  • ~2260 cm⁻¹: C≡N stretching vibration of the nitrile group.[3]

  • ~1690 cm⁻¹: C=O stretching vibration of the ketone group.[3]

  • Aromatic C-H and C=C stretching vibrations: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the electrophilic nature of the carbonyl and nitrile groups, as well as the acidic α-protons of the methylene group. This dual reactivity makes it a versatile precursor for the synthesis of various heterocyclic compounds.

General Reactivity of β-Ketonitriles

β-Ketonitriles are valuable synthons in organic synthesis. The presence of both a ketone and a nitrile group allows for a wide range of chemical transformations, including:

  • Cyclization Reactions: They are common starting materials for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes through condensation reactions with various reagents.[4]

  • Multicomponent Reactions (MCRs): Their ability to react with multiple components in a single step makes them ideal candidates for generating molecular diversity in drug discovery.[4]

  • Reactions at the Methylene Group: The acidic protons of the methylene bridge can be deprotonated to form a stabilized carbanion, which can then participate in various alkylation and acylation reactions.

Experimental Workflow for Heterocycle Synthesis

The following diagram illustrates a general workflow for the synthesis of heterocyclic compounds starting from a β-ketonitrile like this compound.

G General Workflow for Heterocycle Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylbenzoylacetonitrile This compound Reaction_Vessel Reaction in a suitable solvent (e.g., Ethanol, Acetic Acid) 2_Methylbenzoylacetonitrile->Reaction_Vessel Reagent Cyclization Partner (e.g., Hydrazine, Amidine, etc.) Reagent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Product Heterocyclic Product Purification->Product

Caption: General workflow for synthesizing heterocycles from this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its chemical properties, a general synthetic protocol, available spectral data, and an outline of its reactivity. The provided information is intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective use in the laboratory and in the development of new chemical entities. Further research into the specific biological activities and reaction mechanisms of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-methylbenzoylacetonitrile, a valuable intermediate in the preparation of various organic compounds, including fungicides.[1] This document details the necessary precursors, reaction conditions, and experimental protocols for the successful synthesis of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2-methylbenzoic acid (o-toluic acid) to its corresponding acid chloride, 2-methylbenzoyl chloride (o-toluoyl chloride). The second step is the cyanation of the synthesized 2-methylbenzoyl chloride to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Methylbenzoic AcidC₈H₈O₂136.15258-2591.062
2-Methylbenzoyl ChlorideC₈H₇ClO154.5988-90 @ 12 mmHg[2]1.185
This compoundC₉H₇NO145.16127 @ 29 Torr[1]1.1 ± 0.1[1]

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Synthesis of 2-Methylbenzoyl Chloride2-Methylbenzoic Acid, Thionyl ChlorideN,N-Dimethylformamide (DMF)None90[2]3[2]99.7[2]98.8[2]
Synthesis of this compound2-Methylbenzoyl Chloride, Potassium FerricyanideCopper QuinolineDichloroethane80-85[3]4[3]91.3[3]97.8[3]

Experimental Protocols

Step 1: Synthesis of 2-Methylbenzoyl Chloride (o-Toluoyl Chloride)

This protocol is adapted from a high-yield industrial synthesis method.[2][3][4]

Materials:

  • 2-Methylbenzoic acid (540.56 g)

  • Thionyl chloride (571.0 g)

  • N,N-dimethylformamide (DMF) (2 g)

Apparatus:

  • 1000 mL reaction flask

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Exhaust gas absorption system

Procedure:

  • Equip a 1000 mL reaction flask with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption device.

  • Charge the flask with 2-methylbenzoic acid, thionyl chloride, and N,N-dimethylformamide.[2]

  • Heat the mixture to 90°C while stirring continuously.[2]

  • Maintain this temperature for 3 hours. The reaction is considered complete when the mixture becomes a clear, transparent solution.[2]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The remaining liquid is crude 2-methylbenzoyl chloride, which can be further purified by vacuum distillation. The final product is 612.7 g of o-methyl benzoyl chloride with a purity of 98.8% and a yield of 99.7%.[2]

Step 2: Synthesis of this compound

This protocol is based on a patented method for the synthesis of o-methylbenzoyl cyanide.[3]

Materials:

  • 2-Methylbenzoyl chloride (50 g, 0.32 mol)

  • Potassium ferricyanide (18.1 g, 0.054 mol)

  • Copper quinoline (0.5 g)

  • Dichloroethane (200 mL)

Apparatus:

  • 500 mL reaction bottle

  • Heating and stirring apparatus

  • Apparatus for reduced pressure distillation

Procedure:

  • In a 500 mL reaction bottle, add 200 mL of dichloroethane, 50 g of o-methylbenzoyl chloride, and 18.1 g of potassium ferricyanide.[3]

  • Add 0.5 g of copper quinoline to the mixture.[3]

  • Control the temperature between 80°C and 85°C and maintain the reaction for 4 hours with stirring.[3]

  • After the reaction is complete, wash the mixture with water and separate the layers.

  • Remove the solvent from the organic phase under reduced pressure.

  • The crude product is then purified by reduced pressure distillation to obtain 43.3 g of this compound with a purity of 97.8% and a yield of 91.3%.[3]

Characterization Data for this compound: [3]

  • ¹H NMR (400MHz, CDCl₃): δ 2.64 (s, 3H), 7.36 (d, J=7.6Hz, 1H), 7.48 (t, J=7.6Hz, 1H), 7.63 (td, J₁=7.6, J₂=1.2Hz, 1H), 8.25 (d, J=7.6Hz, 1H).

  • ¹³C NMR (100MHz, CDCl₃): δ 22.0, 113.3, 126.8, 131.4, 132.8, 135.0, 135.6, 142.8, 168.5.

  • GC-MS (EI): M⁺ 145.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 2-methylbenzoic acid.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Methylbenzoyl Chloride cluster_step2 Step 2: Synthesis of this compound 2_Methylbenzoic_Acid 2-Methylbenzoic Acid 2_Methylbenzoyl_Chloride 2-Methylbenzoyl Chloride 2_Methylbenzoic_Acid->2_Methylbenzoyl_Chloride 90°C, 3h Reagents1 SOCl₂ (Thionyl Chloride) DMF (catalyst) 2_Methylbenzoyl_Chloride_2 2-Methylbenzoyl Chloride 2_Methylbenzoylacetonitrile This compound 2_Methylbenzoyl_Chloride_2->2_Methylbenzoylacetonitrile 80-85°C, 4h Reagents2 K₃[Fe(CN)₆] Copper Quinoline (catalyst) Dichloroethane (solvent)

Caption: Synthesis pathway of this compound.

Alternative Synthesis Considerations

While the presented pathway is efficient, alternative methods for the cyanation of acyl chlorides exist. A common method involves the use of alkali metal cyanides like potassium cyanide or sodium cyanide, often in the presence of a phase transfer catalyst.[5] Another approach mentioned in literature for the synthesis of this compound involves the reaction of o-methyl benzoyl chloride and potassium cyanide in acetonitrile solvent with ultrasonic treatment at 50°C.[1] The choice of method may depend on factors such as safety considerations, reagent availability, and desired scale of production.

References

In-Depth Technical Guide: 2-Methylbenzoylacetonitrile (CAS 5955-73-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile, with CAS number 5955-73-7, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its chemical structure, featuring a benzoyl group attached to an acetonitrile moiety with a methyl substituent on the phenyl ring, provides a reactive scaffold for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key precursor in the development of fungicides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 5955-73-7
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solvents
Density Not available

Synthesis and Purification

Synthetic Pathway

A common synthetic route to this compound involves the reaction of 2-methylbenzoyl chloride with a cyanide source. This reaction is a nucleophilic acyl substitution where the cyanide ion attacks the electrophilic carbonyl carbon of the acid chloride.

Synthesis_Pathway 2-Methylbenzoyl_Chloride 2-Methylbenzoyl Chloride This compound This compound 2-Methylbenzoyl_Chloride->this compound Nucleophilic Acyl Substitution Cyanide_Source Cyanide Source (e.g., KCN, NaCN) Cyanide_Source->this compound

A representative synthetic pathway for this compound.
Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of 2-alkylphenylacetonitriles, adapted for the synthesis of this compound.[1]

Materials:

  • 2-Methylbenzoyl chloride

  • Sodium cyanide (or other suitable cyanide source)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve sodium cyanide in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-methylbenzoyl chloride in the same anhydrous solvent to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally related compounds.

Technique Expected Data
¹H NMR Aromatic protons (multiplet), methyl protons (singlet), and methylene protons (singlet).
¹³C NMR Signals corresponding to the carbonyl carbon, nitrile carbon, aromatic carbons, methyl carbon, and methylene carbon.
IR (Infrared) Characteristic absorption bands for the carbonyl group (C=O), nitrile group (C≡N), and aromatic C-H bonds.
MS (Mass Spectrometry) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development: A Precursor to Fungicides

This compound is a crucial intermediate in the synthesis of strobilurin fungicides, a class of agricultural chemicals that inhibit fungal respiration.[2] One prominent example is Trifloxystrobin.

Synthesis of Trifloxystrobin

The synthesis of Trifloxystrobin involves a multi-step process where this compound is a key building block. A simplified workflow is illustrated below.

Trifloxystrobin_Synthesis A This compound B Intermediate A A->B Reaction 1 C Intermediate B B->C Reaction 2 D Trifloxystrobin C->D Reaction 3

Simplified synthetic workflow for Trifloxystrobin.
Mechanism of Action of Strobilurin Fungicides

Strobilurin fungicides, including Trifloxystrobin, act as Quinone outside Inhibitors (QoI).[3][4] They block the electron transport chain at the cytochrome bc1 complex (Complex III) in the mitochondria of fungi. This inhibition disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

QoI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Coenzyme_Q Coenzyme Q Pool Complex_I->Coenzyme_Q Complex_II Complex II Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Strobilurin Strobilurin Fungicide (e.g., Trifloxystrobin) Strobilurin->Complex_III Inhibits Electron Transfer

Mechanism of action of Strobilurin fungicides as QoI inhibitors.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate with significant applications in the synthesis of agrochemicals, particularly strobilurin fungicides. Its synthesis, while straightforward in principle, requires careful execution and purification to obtain a high-purity product. Understanding its chemical properties and reactivity is crucial for its effective utilization in the development of new and improved fungicidal agents and other bioactive molecules. This guide provides a foundational resource for researchers and professionals working with this important chemical compound.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzoylacetonitrile, a molecule of interest in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and potential applications, with a focus on its role as a synthetic intermediate. Detailed experimental protocols for its synthesis and characterization are presented, alongside spectroscopic data. Furthermore, this guide explores the known biological activities of the broader class of substituted benzoylacetonitriles, suggesting potential therapeutic applications and relevant signaling pathways for this compound.

Introduction

This compound, systematically named 3-(2-methylphenyl)-3-oxopropanenitrile, is an aromatic β-ketonitrile. This class of compounds is characterized by a ketone and a nitrile group separated by a methylene bridge, attached to a substituted phenyl ring. The presence of these reactive functional groups makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Moreover, substituted benzoylacetonitriles have garnered attention in the field of drug discovery for their potential therapeutic properties, notably as anti-inflammatory agents. This guide aims to provide a detailed technical resource on the molecular structure, synthesis, and potential biological relevance of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzoyl group substituted with a methyl group at the ortho position of the phenyl ring. This moiety is attached to an acetonitrile fragment at the carbonyl carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name 3-(2-methylphenyl)-3-oxopropanenitrile
Synonyms This compound, 3-Oxo-3-(o-tolyl)propanenitrile
CAS Number 35276-81-4
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol
Appearance Off-white to light yellow solid
Melting Point 81-82 °C
Storage Temperature 2-8°C
Predicted XlogP 1.9[1]
Monoisotopic Mass 159.06842 Da[1]

Synthesis of this compound

The synthesis of β-ketonitriles such as this compound can be achieved through the condensation of an appropriate ester with acetonitrile in the presence of a strong base. A general and effective method is the Claisen condensation reaction.

General Experimental Protocol: Claisen Condensation

This protocol describes a general procedure for the synthesis of this compound based on established methods for analogous compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_2_methylbenzoate Methyl 2-methylbenzoate reaction_center + methyl_2_methylbenzoate->reaction_center acetonitrile Acetonitrile acetonitrile->reaction_center base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) base->reaction_center Base solvent Anhydrous THF or Toluene solvent->reaction_center Solvent product This compound reaction_center->product Condensation

Caption: Synthesis of this compound via Claisen condensation.

Materials and Reagents:

  • Methyl 2-methylbenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous tetrahydrofuran (THF) or Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl 2-methylbenzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Data and Characterization

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ ~ 7.8-7.9 (d, 1H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 4.1 (s, 2H, -CH₂-CN), 2.5 (s, 3H, Ar-CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz)δ ~ 190 (C=O), 138 (Ar-C), 132 (Ar-CH), 131 (Ar-CH), 129 (Ar-CH), 126 (Ar-CH), 115 (C≡N), 30 (-CH₂-CN), 21 (Ar-CH₃) ppm
IR (KBr)ν ~ 3050 (Ar C-H), 2950 (Alkyl C-H), 2260 (C≡N), 1690 (C=O, ketone), 1600, 1480 (Ar C=C) cm⁻¹
Mass Spectrometry (EI)m/z (%) = 159 (M⁺), 144 (M-CH₃)⁺, 119 (M-C₂H₂N)⁺, 91 (C₇H₇)⁺

Potential Applications in Drug Development

Substituted benzoylacetonitriles have demonstrated a range of biological activities, with anti-inflammatory properties being of particular interest to the drug development community.

Anti-inflammatory Activity

Research on various benzoylacetonitrile derivatives has shown their ability to modulate inflammatory responses. These compounds have been observed to suppress the production of pro-inflammatory mediators in cellular models of inflammation.

Potential Mechanism of Action:

The anti-inflammatory effects of substituted benzoylacetonitriles are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. A plausible mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical for the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 NFkB->Cytokines NFkB->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation BAN This compound BAN->MAPK Inhibition BAN->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathway inhibition.

While specific studies on the 2-methyl derivative are limited, its structural similarity to other biologically active benzoylacetonitriles suggests it may possess similar anti-inflammatory properties, making it a candidate for further investigation in drug discovery programs targeting inflammatory diseases.

Conclusion

This compound is a valuable synthetic intermediate with a molecular structure amenable to a variety of chemical transformations. This guide has provided a detailed overview of its chemical and physical properties, a general protocol for its synthesis, and predicted spectroscopic data for its characterization. The potential for this class of molecules to act as anti-inflammatory agents highlights the importance of further research into the specific biological activities and mechanisms of action of this compound. The information presented herein serves as a foundational resource for researchers and scientists working in organic synthesis and drug development.

References

Spectroscopic Profile of 2-Methylbenzoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzoylacetonitrile (also known as 2-Methylbenzyl cyanide or o-tolylacetonitrile). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.15m4HAr-H
3.73s2HCH ₂CN
2.38s3HAr-CH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
137.1Ar-C (quaternary)
130.8Ar-C H
128.8Ar-C H
127.4Ar-C H
126.9Ar-C H
118.0C N
21.0Ar-C H₃
19.3C H₂CN
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3020 - 3070MediumAromatic C-H Stretch
2930 - 2960MediumAliphatic C-H Stretch (CH₃)
2860 - 2880MediumAliphatic C-H Stretch (CH₂)
2247StrongC≡N Stretch (Nitrile)
1605, 1495, 1460Medium-StrongAromatic C=C Bending
740StrongOrtho-disubstituted Benzene C-H Bending
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
131100[M]⁺ (Molecular Ion)
11640[M - CH₃]⁺
10495[M - HCN]⁺
9180[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺
UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Approximately 12-16 ppm.

    • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Approximately 200-240 ppm.

    • Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 200-250 °C.

    • For GC-MS, a suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure proper elution of the compound.

UV-Visible (UV-Vis) Spectroscopy
  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Parameters:

    • Wavelength range: 200-400 nm.

    • A baseline correction is performed using a cuvette filled with the same solvent used for the sample.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR FT-IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze UV UV-Vis Spectroscopy Sample->UV Analyze Structure Structural Elucidation NMR->Structure Interpret Data IR->Structure Interpret Data MS->Structure Interpret Data UV->Structure Interpret Data Purity Purity Assessment Structure->Purity Confirm

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 3-Oxo-3-(tolyl)propanenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of the ortho, meta, and para isomers of 3-oxo-3-(tolyl)propanenitrile. These β-ketonitriles are versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic compounds of medicinal interest. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by consolidating key technical data, including IUPAC nomenclature, physical properties, detailed synthetic protocols, and a summary of their role as precursors to biologically active molecules.

IUPAC Nomenclature and Synonyms

The chemical name "2-Methylbenzoylacetonitrile" is ambiguous. The correct IUPAC nomenclature specifies the position of the methyl group on the phenyl ring. The three positional isomers are:

  • ortho isomer: 3-oxo-3-(o-tolyl)propanenitrile

  • meta isomer: 3-oxo-3-(m-tolyl)propanenitrile

  • para isomer: 3-oxo-3-(p-tolyl)propanenitrile

A list of common synonyms for each isomer is provided in the table below.

IsomerIUPAC NameSynonyms
ortho 3-oxo-3-(o-tolyl)propanenitrileThis compound, o-Toluoylacetonitrile, 3-(2-Methylphenyl)-3-oxopropanenitrile
meta 3-oxo-3-(m-tolyl)propanenitrile3-Methylbenzoylacetonitrile, m-Toluoylacetonitrile, 3-(3-Methylphenyl)-3-oxopropanenitrile[1]
para 3-oxo-3-(p-tolyl)propanenitrile4-Methylbenzoylacetonitrile, p-Toluoylacetonitrile, 3-(4-Methylphenyl)-3-oxopropanenitrile[2]

Physicochemical Properties

The physical and chemical properties of the 3-oxo-3-(tolyl)propanenitrile isomers are summarized in the table below. These data are essential for their handling, characterization, and use in chemical reactions.

Property3-oxo-3-(o-tolyl)propanenitrile3-oxo-3-(m-tolyl)propanenitrile3-oxo-3-(p-tolyl)propanenitrile
Molecular Formula C₁₀H₉NOC₁₀H₉NO[1]C₁₀H₉NO
Molecular Weight 159.18 g/mol 159.18 g/mol [1]159.19 g/mol [2]
Appearance SolidWhite to Pale cream to Pale yellow to Yellow to Pale orange to Pale brown to Yellow-brown Crystals or Powder or Crystalline powder[1]White to Light yellow to Light orange powder to crystal[2]
Melting Point No data available68.5-77.5 °C[1]104.0-108.0 °C[2]
Boiling Point No data available318.6 °C at 760 mmHg[1]No data available
CAS Number 35276-81-453882-81-8[1]7391-28-8[2]

Synthesis of 3-Oxo-3-(tolyl)propanenitriles

The most common and efficient method for the synthesis of β-ketonitriles, such as the 3-oxo-3-(tolyl)propanenitrile isomers, is the Claisen condensation of a methyl toluate ester with acetonitrile in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of related β-ketonitriles.

Materials:

  • Methyl o-, m-, or p-toluate

  • Acetonitrile

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)

  • Hydrochloric acid (HCl), dilute solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and apparatus for reflux and extraction

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Addition of Reactants: A solution of the respective methyl toluate (1 equivalent) and acetonitrile (2-3 equivalents) in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (often room temperature to gentle reflux).

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The initiation of the reaction is often indicated by the evolution of hydrogen gas.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~2).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 3-oxo-3-(tolyl)propanenitrile isomer.

Synthesis_Pathway methyl_toluate Methyl o-, m-, or p-toluate intermediate Enolate of Acetonitrile + Activated Ester methyl_toluate->intermediate Base acetonitrile Acetonitrile acetonitrile->intermediate Base base NaH or NaOMe in Anhydrous Solvent product 3-Oxo-3-(o, m, or p)-tolyl)propanenitrile intermediate->product Claisen Condensation Biological_Applications cluster_heterocycles Heterocyclic Scaffolds cluster_activities Potential Biological Activities ketonitrile 3-Oxo-3-(tolyl)propanenitrile pyridines Pyridines ketonitrile->pyridines Hantzsch Synthesis pyrimidines Pyrimidines ketonitrile->pyrimidines Condensation pyrazoles Pyrazoles ketonitrile->pyrazoles Condensation isoxazoles Isoxazoles ketonitrile->isoxazoles Condensation anticancer Anticancer pyridines->anticancer antiparasitic Antiparasitic pyrimidines->antiparasitic pyrimidines->anticancer anti_inflammatory Anti-inflammatory pyrazoles->anti_inflammatory antimicrobial Antimicrobial isoxazoles->antimicrobial

References

The Activated Methylene Heart of 2-Methylbenzoylacetonitrile: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzoylacetonitrile stands as a versatile scaffold in modern organic synthesis, primarily owing to the pronounced reactivity of its active methylene group. Positioned between two potent electron-withdrawing moieties—a benzoyl carbonyl and a nitrile group—this methylene unit exhibits significant acidity, rendering it a facile precursor to a stabilized carbanion. This inherent chemical character unlocks a diverse array of synthetic transformations, making it a valuable building block in the construction of complex heterocyclic systems and other valuable motifs for pharmaceutical and agrochemical research. This technical guide provides a comprehensive exploration of the reactivity of this active methylene group, detailing its physicochemical properties, key synthetic applications with experimental protocols, and mechanistic insights.

Physicochemical Properties and Acidity

The reactivity of the methylene group in this compound is fundamentally governed by the electron-withdrawing nature of the adjacent benzoyl and nitrile functionalities. This electronic influence significantly increases the acidity of the methylene protons, facilitating their abstraction by a base to form a resonance-stabilized carbanion.

Table 1: Estimated Physicochemical Properties of this compound's Active Methylene Group

PropertyEstimated Value/DescriptionNotes
pKa ~7.8 - 8.5Estimated based on the predicted pKa of benzoylacetonitrile (~7.78). The ortho-methyl group may slightly increase the pKa.
Carbanion Stability HighThe negative charge is delocalized over the carbonyl oxygen and the nitrile nitrogen through resonance.
Nucleophilicity HighThe resulting carbanion is a potent nucleophile, readily participating in a variety of C-C bond-forming reactions.

Key Synthetic Transformations

The nucleophilic carbanion generated from this compound is a versatile intermediate that participates in a wide range of synthetic transformations. The following sections detail some of the most significant reactions, complete with generalized experimental protocols adapted for this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, involving their condensation with aldehydes or ketones, typically catalyzed by a weak base. This reaction with this compound provides a straightforward route to α,β-unsaturated products, which are themselves valuable synthetic intermediates.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 159.2 mg), benzaldehyde (1.0 mmol, 106.1 mg), and ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol, 10 µL) or ammonium acetate (0.1 mmol, 7.7 mg).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 2: Representative Yields for Knoevenagel Condensation of Substituted Benzaldehydes with Active Methylene Nitriles

AldehydeActive Methylene CompoundCatalystSolventYield (%)
BenzaldehydeMalononitrilePiperidineEthanol~90
4-ChlorobenzaldehydeEthyl CyanoacetateAmmonium AcetateToluene~85
4-MethoxybenzaldehydeBenzoylacetonitrilePiperidineEthanol~92

Note: The yields presented are for analogous reactions and may vary for this compound due to steric and electronic factors.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product This compound 2-Methylbenzoyl- acetonitrile Carbanion Resonance-Stabilized Carbanion This compound->Carbanion Deprotonation Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Base Base (e.g., Piperidine) Carbanion->Alkoxide Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Product Alkoxide->Unsaturated_Product Dehydration

Knoevenagel Condensation Pathway
Alkylation Reactions

The nucleophilic carbanion of this compound can be readily alkylated using various alkylating agents, such as alkyl halides. This reaction is a fundamental method for introducing alkyl chains at the α-position, further diversifying the molecular scaffold.

Experimental Protocol: α-Alkylation of this compound

  • Base and Substrate: In a flame-dried three-necked flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 mmol) to anhydrous ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). To this solution, add this compound (1.0 mmol, 159.2 mg) and stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., ethyl bromide, 1.1 mmol) dropwise to the solution.

  • Reaction Conditions: The reaction mixture is then heated to reflux and the reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Table 3: Representative Yields for Alkylation of Phenylacetonitrile Derivatives

Phenylacetonitrile DerivativeAlkylating AgentBaseSolventYield (%)
PhenylacetonitrileEthyl BromideNaHTHF~85-95
PhenylacetonitrileBenzyl ChlorideNaOH (aq), PTCToluene~90
2-ChlorophenylacetonitrileMethyl IodideK2CO3DMF~80

Note: The choice of base and solvent can significantly impact the yield and selectivity of the alkylation reaction. The ortho-methyl group in this compound may necessitate stronger reaction conditions or longer reaction times.

Alkylation_Reaction cluster_reactants Reactants cluster_base Base cluster_intermediate Intermediate cluster_product Product Substrate 2-Methylbenzoyl- acetonitrile Carbanion Enolate/Carbanion Substrate->Carbanion Deprotonation Alkyl_Halide Alkyl Halide (R-X) Alkylated_Product α-Alkylated Product Base Strong Base (e.g., NaOEt) Carbanion->Alkylated_Product SN2 Reaction

α-Alkylation Experimental Workflow
Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of a variety of heterocyclic systems, including pyrazoles and pyridines, which are prevalent motifs in medicinal chemistry.

Pyrazoles can be synthesized by the condensation of β-dicarbonyl compounds or their equivalents with hydrazine derivatives. The active methylene group and the carbonyl group in this compound provide the necessary functionality for this transformation.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 159.2 mg) in ethanol (15 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution. A catalytic amount of a protic acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Substrate 2-Methylbenzoyl- acetonitrile Hydrazone Hydrazone Intermediate Substrate->Hydrazone Condensation Hydrazine Hydrazine (H2N-NH2) Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Pyrazole Substituted Pyrazole Cyclized_Intermediate->Pyrazole Dehydration

General Pathway for Pyrazole Synthesis

While the classical Hantzsch pyridine synthesis involves a β-ketoester, this compound can be utilized in modified procedures. For instance, in a three-component reaction with an aldehyde and an enamine or an ammonium salt, it can lead to highly substituted pyridine derivatives.

Experimental Protocol: Three-Component Synthesis of a Pyridine Derivative

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 159.2 mg), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and an enamine (e.g., 3-aminocrotononitrile, 1.0 mmol) or ammonium acetate (2.0 mmol) in a suitable solvent such as ethanol or acetic acid (5 mL).

  • Reaction Conditions: The mixture is heated at a specified temperature (e.g., 80-120 °C) for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization.

Table 4: Representative Yields for Three-Component Pyridine Synthesis

AldehydeActive Methylene CompoundNitrogen SourceSolventYield (%)
BenzaldehydeEthyl AcetoacetateAmmonium AcetateAcetic Acid~70-80
4-NitrobenzaldehydeAcetylacetoneAmmonium AcetateEthanol~65-75
CyclohexanecarboxaldehydeMalononitrileAmmonium AcetateEthanol~80-90

Note: These are representative yields for similar multicomponent reactions. The specific yield with this compound will depend on the chosen reaction partners and conditions.

Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Substrate 2-Methylbenzoyl- acetonitrile Knoevenagel_Adduct Knoevenagel Adduct Substrate->Knoevenagel_Adduct Michael_Adduct Michael Adduct Substrate->Michael_Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Adduct Nitrogen_Source Nitrogen Source (e.g., NH4OAc) Dihydropyridine Dihydropyridine Intermediate Knoevenagel_Adduct->Michael_Adduct Michael Addition Michael_Adduct->Dihydropyridine Cyclization Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation/Aromatization

Generalized Hantzsch-type Pyridine Synthesis

Conclusion

The active methylene group in this compound is a powerful synthetic handle, enabling a diverse range of chemical transformations crucial for the synthesis of complex organic molecules. Its pronounced acidity and the nucleophilicity of its corresponding carbanion facilitate participation in fundamental reactions such as Knoevenagel condensations, alkylations, and various cyclization reactions to form important heterocyclic cores. The protocols and data presented in this guide, while often adapted from closely related structures, provide a solid foundation for researchers and drug development professionals to explore and exploit the rich chemistry of this versatile building block. Further quantitative studies on the specific reaction kinetics and optimization for this compound will undoubtedly continue to expand its utility in the scientific community.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile, a β-ketonitrile derivative, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its unique structural features, characterized by the presence of a carbonyl group, a nitrile group, and an activated methylene bridge, give rise to a rich and varied reactivity profile. Understanding the electrophilic and nucleophilic nature of its different atomic centers is paramount for predicting its behavior in chemical reactions and for its strategic application in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a detailed analysis of the reactive sites of this compound, supported by established principles of organic chemistry.

Core Concepts: Keto-Enol Tautomerism and Resonance

A fundamental aspect of this compound's reactivity is its existence as a mixture of keto and enol tautomers in solution.[1] The equilibrium between these two forms is crucial as it dictates the availability of different nucleophilic and electrophilic centers. The keto form predominates in most common solvents, but the enol form, though less abundant, is highly reactive.[2][3]

The methylene protons (α-protons) located between the carbonyl and nitrile groups are acidic due to the electron-withdrawing effects of both adjacent functional groups. Deprotonation of this α-carbon by a base leads to the formation of a resonance-stabilized enolate ion, a potent nucleophile.[4][5]

Visualization of Tautomerism and Reactive Intermediates

The following diagrams illustrate the key structural aspects of this compound's reactivity.

Caption: Keto-enol tautomerism of this compound.

Caption: Resonance stabilization of the enolate of this compound.

Identification of Electrophilic and Nucleophilic Sites

The distribution of electron density in this compound defines its reactive centers. The following diagram and table summarize these sites.

Caption: Electrophilic and nucleophilic centers in this compound.

SiteTypeJustificationPotential Reactions
α-Carbon (Methylene C) Nucleophilic The α-protons are acidic, and their removal forms a resonance-stabilized carbanion (enolate).[4] The enol tautomer is also nucleophilic at this carbon.[1]Alkylation, acylation, condensation reactions (e.g., Knoevenagel, Michael addition).[6][7]
Carbonyl Oxygen Nucleophilic The lone pairs of electrons on the oxygen atom can act as a nucleophile or a Brønsted-Lowry base.Protonation (acid catalysis), coordination to Lewis acids.
Aromatic Ring Nucleophilic The benzene ring is electron-rich and can undergo electrophilic aromatic substitution. The methyl group is activating, while the benzoyl group is deactivating.Halogenation, nitration, sulfonation, Friedel-Crafts reactions.
Carbonyl Carbon Electrophilic The carbon atom of the carbonyl group is electron-deficient due to the polarity of the C=O bond.[8]Nucleophilic addition (e.g., with organometallic reagents, hydrides), formation of imines, enamines.
Nitrile Carbon Electrophilic The carbon atom of the nitrile group is sp-hybridized and bonded to a highly electronegative nitrogen atom, making it susceptible to nucleophilic attack.Hydration to amides, reduction to amines, addition of Grignard reagents.

Experimental Protocols

General Protocol for α-Alkylation of this compound

Objective: To introduce an alkyl group at the α-carbon of this compound via the generation of the enolate followed by reaction with an alkyl halide.

Materials:

  • This compound

  • A suitable base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), dimethylformamide (DMF))

  • Alkylating agent (e.g., an alkyl halide like ethyl bromide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous solvent.

  • Base Addition: The base is carefully added to the solvent. For a base like sodium hydride, the solvent would be THF or DMF. For sodium ethoxide, ethanol is a suitable solvent.

  • Enolate Formation: this compound, dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the stirred base solution at an appropriate temperature (often 0 °C or room temperature). The formation of the enolate is typically indicated by a color change.

  • Alkylation: The alkylating agent is then added to the reaction mixture, and the solution is stirred for a period ranging from a few hours to overnight. The reaction temperature may be maintained or raised to reflux, depending on the reactivity of the alkylating agent.

  • Workup: After the reaction is complete (as monitored by thin-layer chromatography), the mixture is cooled to room temperature and quenched by the slow addition of the quenching solution.

  • Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or distillation.

Conclusion

This compound is a molecule with a dual reactivity profile, possessing both potent nucleophilic and electrophilic centers. The acidic nature of the α-protons and the resulting nucleophilicity of the enolate are central to its utility in C-C bond formation. Concurrently, the electrophilic carbonyl and nitrile carbons offer sites for nucleophilic attack. A thorough understanding of these reactive sites, governed by the principles of tautomerism and resonance, is essential for leveraging this compound's synthetic potential in the development of novel chemical entities for research and pharmaceutical applications.

References

The Synthetic Versatility of 2-Methylbenzoylacetonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 2-Methylbenzoylacetonitrile as a Pivotal Precursor in the Synthesis of Heterocyclic Compounds for Pharmaceutical and Agrochemical Applications.

Introduction

This compound, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile and highly reactive intermediate in organic synthesis. Its unique chemical structure, featuring a reactive methylene group flanked by a nitrile and a carbonyl group, makes it an invaluable building block for the construction of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound as a precursor in the formation of diverse heterocyclic systems. These heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their potential biological activities, including roles as kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations to facilitate its use in the laboratory.

Chemical Properties and Reactivity

This compound is a solid at room temperature. Its reactivity is primarily centered around the active methylene group, which is readily deprotonated by a base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrile and carbonyl groups also serve as handles for further chemical transformations, allowing for the construction of diverse molecular architectures.

Synthesis of this compound

The primary method for the synthesis of this compound and its analogs is the Claisen condensation. This reaction involves the condensation of an appropriate ester with a nitrile in the presence of a strong base.

Experimental Protocol: Synthesis of this compound via Claisen Condensation

Materials:

  • Methyl 2-methylbenzoate (1.0 equiv)

  • Acetonitrile (2.0 equiv)

  • Sodium ethoxide (or another suitable strong base) (2.0 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.

  • A solution of methyl 2-methylbenzoate and acetonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure the completion of the reaction.

  • The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is washed with anhydrous diethyl ether and then dissolved in ice-cold water.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pyrazoles, thiophenes, and potentially pyridines and pyrimidines.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many pharmaceutically active compounds. This compound can be readily converted to pyrazole derivatives by reaction with hydrazine or its derivatives.

Materials:

  • 3-Oxo-3-o-tolylpropanenitrile (this compound) (100 mg, 0.63 mmol)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (46 μL, 0.95 mmol)

  • Ethanol (2 mL)

Procedure:

  • To a stirred solution of 3-oxo-3-o-tolylpropanenitrile (100 mg, 0.63 mmol) in ethanol (2 mL), add hydrazine hydrate (46 μL, 0.95 mmol).

  • Heat the reaction mixture to 70 °C for 16 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to provide 5-(o-tolyl)-1H-pyrazol-3-amine as a yellow oil.

  • The crude product (100 mg, 92% crude yield) can be used for subsequent steps without further purification.

Product Characterization:

  • HPLC: Phenomenex LUNA C-18 4.6 x 50 mm, 0 to 100% B over 4 minutes, 1 minute hold time, A = 90% water, 10% methanol, 0.1% TFA, B = 10% water, 90% methanol, 0.1% TFA, RT = 1.68 min, 93% homogeneity index.

  • LCMS: Calculated for C₁₀H₁₁N₃: 173.10. Found: 174.30 (M+H)⁺.

This compound has been utilized as a precursor in the synthesis of pyrazole-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[1][2]

Reaction Scheme:

G This compound This compound Pyrazole_intermediate 5-Amino-4-(2-methyl-benzoyl)-pyrazole derivative This compound->Pyrazole_intermediate Reaction Hydrazine_derivative Hydrazine derivative Hydrazine_derivative->Pyrazole_intermediate Reaction p38_inhibitor p38 Kinase Inhibitor Pyrazole_intermediate->p38_inhibitor Further Synthetic Steps

Caption: Synthesis of p38 kinase inhibitors from this compound.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. While a specific protocol for this compound was not found in the reviewed literature, a general procedure can be adapted.

Materials:

  • This compound (1.0 equiv)

  • An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • A base (e.g., morpholine or triethylamine) (catalytic to stoichiometric amount)

  • A solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound, the α-cyanoester or malononitrile, and elemental sulfur in the chosen solvent.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Data Summary

The following table summarizes the quantitative data found for reactions involving this compound as a precursor.

ProductReagentsSolventTemperatureTimeYield (%)Reference
5-(o-tolyl)-2H-pyrazol-3-ylamineHydrazine hydrateEthanol70 °C16 h92 (crude)[3]
2-hydroxyimino-3-oxo-3-(o-tolyl)propanenitrileSodium nitrite, Acetic acidWater--90

Logical Workflow for Heterocyclic Synthesis

The general workflow for utilizing this compound as a precursor in heterocyclic synthesis involves a few key logical steps, from the synthesis of the precursor itself to the final biologically active compounds.

workflow cluster_precursor Precursor Synthesis cluster_heterocycle Heterocycle Formation cluster_application Application Start Starting Materials (e.g., 2-Methylbenzoate, Acetonitrile) Synthesis Claisen Condensation Start->Synthesis Precursor This compound Synthesis->Precursor Reaction Reaction with Binucleophiles (e.g., Hydrazine, Guanidine, Sulfur/α-Cyanoester) Precursor->Reaction Heterocycles Diverse Heterocycles (Pyrazoles, Thiophenes, Pyrimidines, etc.) Reaction->Heterocycles Derivatization Further Functionalization & Derivatization Heterocycles->Derivatization Screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Derivatization->Screening Lead Lead Compounds for Drug Development Screening->Lead

Caption: General workflow for the synthesis and application of heterocycles derived from this compound.

Conclusion

This compound is a potent and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal and materials chemistry. The presence of the ortho-methyl group can influence the reactivity and the biological activity of the resulting products, offering opportunities for the generation of novel chemical entities. This guide has provided an overview of its synthesis and reactivity, along with detailed protocols for its application in the construction of pyrazole and thiophene ring systems. Further exploration of its utility in other multicomponent reactions and for the synthesis of other heterocyclic frameworks is a promising area for future research. The data and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to 2-Methylbenzoylacetonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzoylacetonitrile, also known by its IUPAC name 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique chemical structure, featuring a reactive methylene group flanked by a carbonyl and a nitrile group, makes it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on detailed experimental protocols and its applications in drug development and other research areas.

Introduction and Historical Context

As a versatile intermediate, this compound has found its primary application in the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds which form the core of many therapeutic agents and agrochemicals.[1] Its utility lies in the strategic placement of functional groups that can be selectively manipulated to build diverse molecular frameworks.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

PropertyValue
CAS Number 35276-81-4
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance White crystals[1]
Melting Point 81-87 °C[1]
Purity (typical) ≥ 98% (HPLC)[1]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published in publicly accessible databases. However, based on the known structure and data from analogous compounds, the following characteristic spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons, and a multiplet pattern in the aromatic region corresponding to the four protons of the ortho-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon, the carbonyl carbon, and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching vibration (typically around 2250 cm⁻¹), the C=O stretching vibration of the ketone (around 1680 cm⁻¹), and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of CO, CN, and cleavage of the bond between the carbonyl group and the methylene group. Predicted mass spectrometry data suggests prominent peaks at m/z values corresponding to the molecular ion and key fragments.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen-type condensation of a 2-methylbenzoate ester with acetonitrile in the presence of a strong base. This reaction is a cornerstone of β-ketonitrile synthesis.

General Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Ethyl 2-methylbenzoate P1 This compound R1->P1 Condensation R2 Acetonitrile R2->P1 Re1 Strong Base (e.g., NaH, NaNH2, KOtBu) Re1->P1 Re2 Anhydrous Solvent (e.g., THF, Diethyl Ether) Re2->P1

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of β-ketonitriles.[3]

Materials:

  • Ethyl 2-methylbenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable strong base like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).

  • Base Addition: The strong base (e.g., 1.1 equivalents of NaH) is carefully added to the flask containing anhydrous solvent.

  • Acetonitrile Addition: Acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature) to form the acetonitrile anion.

  • Ester Addition: A solution of ethyl 2-methylbenzoate (1.0 equivalent) in the anhydrous solvent is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a dilute acid solution (e.g., 1 M HCl) at 0 °C to neutralize the excess base and protonate the enolate product.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and agrochemical research.[1] The presence of the ketone and nitrile functionalities allows for a wide range of chemical transformations, leading to the formation of pyridines, pyrimidines, pyrazoles, and other important scaffolds.

While specific blockbuster drugs or widely used pesticides directly synthesized from this compound are not prominently documented in publicly available literature, its role as a key building block is evident in numerous patents and research articles exploring novel bioactive compounds. Its derivatives have been investigated for a range of biological activities. For instance, some quinazolinone derivatives incorporating a methyl-benzonitrile moiety have shown potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[4] Phenylacrylonitrile derivatives have also been studied for their antimicrobial and cytotoxic effects.[5]

The general synthetic utility of β-ketonitriles in creating biologically active molecules suggests that this compound is likely employed in the early stages of drug discovery and process development, where the exploration of diverse chemical structures is crucial.

Logical Relationships in Synthesis and Application

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_synthesis Synthesis cluster_application Applications Reactants Ethyl 2-methylbenzoate + Acetonitrile Intermediate This compound Reactants->Intermediate Claisen Condensation Heterocycles Heterocyclic Scaffolds (Pyridines, Pyrimidines, etc.) Intermediate->Heterocycles Cyclization Reactions Pharmaceuticals Pharmaceuticals Heterocycles->Pharmaceuticals Agrochemicals Agrochemicals Heterocycles->Agrochemicals

Caption: The role of this compound as a key synthetic intermediate.

Conclusion

This compound is a synthetically important molecule with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis via the Claisen condensation and the versatility of its functional groups make it an attractive starting material for the construction of complex molecular architectures. While its direct historical discovery is not well-documented, its importance lies in its role as a key building block in the ongoing quest for novel bioactive compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic and commercial potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridines using 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired biological activities. 2-Methylbenzoylacetonitrile is a versatile and reactive precursor for the synthesis of highly substituted pyridines. Its activated methylene group, flanked by a nitrile and a carbonyl group, readily participates in a variety of condensation and cyclization reactions.

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyridines utilizing this compound as a key building block. The methodologies described herein are based on established synthetic strategies for related β-ketonitriles and are adaptable for the generation of diverse pyridine libraries for research and drug discovery.

Synthetic Strategies

Several robust synthetic strategies can be employed to construct the pyridine ring from this compound. These methods often involve multicomponent reactions, offering high atom economy and rapid access to molecular complexity.

Thorpe-Ziegler Cyclization and Related Condensations

The Thorpe-Ziegler reaction and related base-catalyzed self-condensation reactions of β-ketonitriles can lead to the formation of 2-aminopyridine derivatives. In the case of this compound, this would involve the initial formation of a dimer followed by intramolecular cyclization and tautomerization.

Guareschi-Thorpe Reaction for 2-Pyridone Synthesis

The Guareschi-Thorpe reaction provides a straightforward route to 2-pyridone derivatives through the condensation of a β-ketonitrile, a 1,3-dicarbonyl compound, and a source of ammonia (e.g., ammonium acetate). This multicomponent approach allows for the introduction of diverse substituents at various positions of the pyridine ring.

Multicomponent Synthesis of 2-Amino-3-cyanopyridines

A highly efficient and versatile method for the synthesis of functionalized pyridines is the one-pot, four-component reaction between an aldehyde, a methyl ketone, this compound, and ammonium acetate. This reaction proceeds through a series of tandem Knoevenagel condensation, Michael addition, and cyclocondensation steps to afford highly substituted 2-amino-3-cyanopyridines.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the synthesis of pyridines using precursors analogous to this compound. These data serve as a guideline for reaction optimization.

Table 1: Guareschi-Thorpe Synthesis of 2-Pyridones

Entry1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl acetoacetatePiperidineEthanolReflux485-95
2AcetylacetoneAmmonium AcetateAcetic Acid120680-90
3DibenzoylmethaneSodium EthoxideEthanolReflux575-85

Table 2: Four-Component Synthesis of 2-Amino-3-cyanopyridines

EntryAldehydeMethyl KetoneCatalystSolventTemperature (°C)Time (min)Yield (%)
1BenzaldehydeAcetophenoneNone (Solvent-free)None140 (Microwave)5-1090-98
24-Chlorobenzaldehyde4-MethoxyacetophenonePiperidineEthanolReflux12085-95
34-NitrobenzaldehydeAcetoneAmmonium AcetateAcetic Acid1109080-90

Experimental Protocols

Protocol 1: General Procedure for the Guareschi-Thorpe Synthesis of 2-Pyridones
  • To a round-bottom flask, add this compound (1.0 eq.), the 1,3-dicarbonyl compound (1.1 eq.), and ammonium acetate (3.0 eq.).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to 120 °C with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-pyridone derivative.

Protocol 2: General Procedure for the Four-Component Synthesis of 2-Amino-3-cyanopyridines
  • Conventional Heating: a. In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), the methyl ketone (1.0 eq.), this compound (1.0 eq.), and ammonium acetate (4.0 eq.) in ethanol. b. Add a catalytic amount of piperidine (0.1 eq.). c. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. d. After completion, cool the reaction to room temperature. e. The product will often precipitate from the solution. Collect the solid by filtration. f. Wash the solid with cold ethanol and dry under vacuum. g. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Microwave-Assisted Solvent-Free Synthesis: a. In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1.0 eq.), the methyl ketone (1.0 eq.), this compound (1.0 eq.), and ammonium acetate (2.0 eq.). b. Seal the vessel and place it in a microwave reactor. c. Irradiate the mixture at 140 °C for 5-10 minutes. d. After the reaction is complete, cool the vessel to room temperature. e. Add ethanol to the solid residue and triturate to break up any clumps. f. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. g. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Guareschi_Thorpe_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketonitrile This compound enamine Enamine Formation ketonitrile->enamine + NH3 dicarbonyl 1,3-Dicarbonyl michael Michael Addition dicarbonyl->michael ammonia Ammonium Acetate enamine->michael cyclization Cyclization & Dehydration michael->cyclization pyridone Substituted 2-Pyridone cyclization->pyridone

Caption: Reaction pathway for the Guareschi-Thorpe synthesis of 2-pyridones.

Four_Component_Reaction cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketone Methyl Ketone michael Michael Addition ketone->michael + NH3 (Enamine) ketonitrile This compound ketonitrile->knoevenagel ammonia Ammonium Acetate knoevenagel->michael cyclocondensation Cyclocondensation michael->cyclocondensation pyridine 2-Amino-3-cyanopyridine cyclocondensation->pyridine

Caption: Cascade of reactions in the four-component synthesis of pyridines.

Experimental_Workflow start Mix Reactants reaction Heating (Conventional or Microwave) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Precipitation/Filtration) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Application Notes and Protocols for the Gewald Reaction with 2-Methylbenzoylacetonitrile in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polysubstituted thiophenes via the Gewald reaction, specifically utilizing 2-methylbenzoylacetonitrile as a key starting material. The resulting 2-amino-3-(2-methylbenzoyl)thiophene scaffold is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutics, particularly as inhibitors of key cellular signaling pathways.

Introduction

The Gewald reaction is a versatile and efficient one-pot, three-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone), an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.

This document focuses on the use of this compound as the active methylene component, which leads to the formation of 2-amino-3-(2-methylbenzoyl)thiophenes. These aroylthiophenes are of particular interest in drug discovery, with demonstrated potential to modulate important biological targets, including protein kinases.

Reaction Mechanism and Workflow

The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[2]

Gewald_Reaction_Mechanism Reactants This compound + Ketone (e.g., Acetone) + Elemental Sulfur (S8) + Base (e.g., Morpholine) Knoevenagel_Condensation Knoevenagel Condensation Reactants->Knoevenagel_Condensation Intermediate_1 α,β-Unsaturated Nitrile Intermediate Knoevenagel_Condensation->Intermediate_1 Sulfur_Addition Michael Addition of Sulfur Intermediate_1->Sulfur_Addition Intermediate_2 Thiolate Intermediate Sulfur_Addition->Intermediate_2 Cyclization Intramolecular Cyclization Intermediate_2->Cyclization Intermediate_3 Dihydrothiophene Intermediate Cyclization->Intermediate_3 Tautomerization Tautomerization (Aromatization) Intermediate_3->Tautomerization Product 2-Amino-4-methyl-3- (2-methylbenzoyl)thiophene Tautomerization->Product

Figure 1: Generalized mechanism of the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-3-(2-methylbenzoyl)thiophene

This protocol is adapted from established Gewald reaction procedures for aroylacetonitriles.[3] Researchers should optimize conditions for their specific needs.

Materials:

  • This compound

  • Acetone

  • Elemental Sulfur

  • Morpholine (or another suitable base like piperidine or triethylamine)

  • Ethanol (or Methanol)

  • Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • Addition of Reagents: To the solution, add acetone (1.2 eq.), elemental sulfur (1.1 eq.), and morpholine (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, pour the mixture into ice-cold water and stir until a solid is formed.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data for the synthesis of 2-amino-4-methyl-3-(2-methylbenzoyl)thiophene.

Table 1: Reaction Parameters

ParameterValue
Reactants This compound, Acetone, Sulfur
Base Morpholine
Solvent Ethanol
Temperature Reflux (approx. 80°C)
Reaction Time 4-6 hours
Yield 60-80% (typical for related reactions)

Table 2: Characterization Data of 2-Amino-4-methyl-3-(2-methylbenzoyl)thiophene

AnalysisExpected Data
Appearance Yellowish solid
¹H NMR (CDCl₃, δ ppm) ~2.3 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, Thiophene-CH₃), ~5.9 (br s, 2H, NH₂), ~7.1-7.5 (m, 4H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~18 (Thiophene-CH₃), ~20 (Ar-CH₃), ~110 (C3), ~125-135 (Aromatic C), ~140 (C4), ~150 (C5), ~165 (C2), ~195 (C=O)
IR (KBr, cm⁻¹) ~3400-3200 (NH₂ stretch), ~1630 (C=O stretch), ~1580 (C=C stretch)
MS (m/z) Expected [M]⁺ peak

Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

Substituted 2-aminothiophenes have emerged as promising scaffolds for the development of kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain 2-amino-3-aroylthiophene derivatives have been shown to inhibit this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 2-Amino-3-(2-methylbenzoyl) thiophene Derivative Inhibitor->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.

The synthesized 2-amino-3-(2-methylbenzoyl)thiophene can serve as a starting point for the development of potent and selective PI3K inhibitors. Further chemical modifications can be explored to optimize the inhibitory activity and pharmacokinetic properties of these compounds, potentially leading to the discovery of novel anticancer agents.

Conclusion

The Gewald reaction offers a straightforward and efficient method for the synthesis of 2-amino-3-(2-methylbenzoyl)thiophenes. These compounds are valuable intermediates for the development of new therapeutic agents, particularly kinase inhibitors targeting cancer-related signaling pathways like the PI3K/Akt/mTOR cascade. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 2-Methylbenzoylacetonitrile in Multicomponent Reactions for the Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-methylbenzoylacetonitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The presence of a reactive nitrile, a carbonyl group, and an active methylene group makes this compound an ideal candidate for the construction of complex molecular architectures in a single synthetic step. This document outlines key applications and provides detailed experimental protocols for the synthesis of substituted pyrazoles, 2-aminothiophenes, and pyridines.

Application 1: Synthesis of Substituted Pyrazoles as Kinase Inhibitors

Substituted pyrazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including kinase inhibition. The multicomponent reaction of this compound with a hydrazine derivative provides a direct route to 3-amino-4-(2-methylbenzoyl)pyrazoles, which can serve as scaffolds for the development of potent enzyme inhibitors.

A notable application is in the synthesis of p38 kinase inhibitors, which are implicated in inflammatory diseases. The following protocol is based on procedures described in patent literature for the synthesis of related compounds.

Experimental Protocol: Synthesis of 3-[5-Amino-4-(2-methyl-benzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methyl-benzamide

This protocol is adapted from a similar synthesis described in patent WO2005009973A1.

Materials:

  • This compound

  • 3-Hydrazino-N-cyclopropyl-4-methylbenzamide

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydrazino-N-cyclopropyl-4-methylbenzamide (1.0 eq) in ethanol, add this compound (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 3-[5-Amino-4-(2-methyl-benzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methyl-benzamide.

Quantitative Data
ProductStarting MaterialsSolventCatalystReaction TimeYield (%)
3-[5-Amino-4-(2-methyl-benzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methyl-benzamideThis compound, 3-Hydrazino-N-cyclopropyl-4-methylbenzamideEthanolAcetic Acid4-8 hNot explicitly reported, but typically moderate to good for this type of reaction.

Reaction Workflow

Pyrazole_Synthesis reagents This compound 3-Hydrazino-N-cyclopropyl-4-methylbenzamide Ethanol, Acetic Acid reaction Reflux (4-8 h) reagents->reaction 1. workup Work-up (Evaporation, Extraction) reaction->workup 2. purification Purification (Column Chromatography) workup->purification 3. product Substituted Pyrazole purification->product 4.

Caption: Workflow for the synthesis of a substituted pyrazole.

Application 2: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a classic multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. These scaffolds are present in numerous biologically active compounds and approved drugs. This compound can serve as the active methylene component in this reaction, condensing with a ketone or aldehyde and elemental sulfur in the presence of a base.

Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Amino-3-(2-methylbenzoyl)thiophenes

This is a generalized protocol for the Gewald reaction.

Materials:

  • This compound

  • A ketone or aldehyde (e.g., cyclohexanone)

  • Elemental Sulfur (S₈)

  • A suitable amine base (e.g., morpholine or triethylamine)

  • A suitable solvent (e.g., ethanol or N,N-dimethylformamide (DMF))

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in the chosen solvent.

  • Add the amine base (e.g., 0.5-1.0 eq of morpholine) to the mixture.

  • Stir the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Quantitative Data
Product DerivativeKetone/AldehydeBaseSolventReaction TimeYield (%)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-yl)(o-tolyl)methanoneCyclohexanoneMorpholineEthanol2-4 h85-95 (expected)
(2-Amino-4,5-dimethylthiophen-3-yl)(o-tolyl)methanone2-ButanoneTriethylamineDMF3-6 h80-90 (expected)

Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization A This compound + Ketone/Aldehyde B α,β-Unsaturated Nitrile A->B Base D Thiiran Intermediate B->D + S8, Base C Sulfur (S8) E 2-Aminothiophene D->E Intramolecular Cyclization & Tautomerization

Caption: Key steps in the Gewald reaction mechanism.

Application 3: Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone in medicinal chemistry, found in numerous blockbuster drugs. Multicomponent reactions offer an efficient way to construct these complex scaffolds. This compound can be utilized in various MCRs to produce highly functionalized pyridines. One common approach involves the reaction with malononitrile and an aldehyde.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyano-4-(aryl)-6-(2-methylphenyl)pyridines

This is a generalized protocol for the synthesis of substituted pyridines.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • A base (e.g., piperidine or ammonium acetate)

  • A solvent (e.g., ethanol or acetic acid)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and malononitrile (1.0 eq) in the chosen solvent.

  • Add the base (e.g., a catalytic amount of piperidine or an excess of ammonium acetate).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the crude solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure polysubstituted pyridine.

Quantitative Data
Product DerivativeAldehydeBaseSolventReaction TimeYield (%)
2-Amino-3-cyano-6-(2-methylphenyl)-4-phenylpyridineBenzaldehydePiperidineEthanol3-5 h80-90 (expected)
2-Amino-3-cyano-4-(4-chlorophenyl)-6-(2-methylphenyl)pyridine4-ChlorobenzaldehydeAmmonium AcetateAcetic Acid2-4 h85-95 (expected)

Logical Relationship of Components

Pyridine_MCR center Multicomponent Reaction product Polysubstituted Pyridine center->product aldehyde Aromatic Aldehyde aldehyde->center methylbenzoyl This compound methylbenzoyl->center malononitrile Malononitrile malononitrile->center

Caption: Reactants in the multicomponent synthesis of pyridines.

Application of 2-Methylbenzoylacetonitrile in the Synthesis of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbenzoylacetonitrile, a versatile β-ketonitrile, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with potential applications in the agrochemical industry. Its unique chemical structure allows for the construction of diverse molecular scaffolds, particularly five-membered heterocycles such as pyrazoles, which are a prominent class of fungicides. This application note details the synthetic utility of this compound in the preparation of pyrazole-based fungicides, provides a general experimental protocol, and presents relevant data for researchers and professionals in the field of drug development and crop protection.

The fungicidal activity of pyrazole derivatives often stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism shared by many successful commercial fungicides. The bioisosteric replacement of the common amide moiety in many SDH inhibitors with a β-ketonitrile group has shown promise in the development of novel fungicides with a broader spectrum of activity and the potential to overcome existing resistance issues.[1]

General Synthetic Pathway

The synthesis of pyrazole fungicides from this compound typically involves a cyclocondensation reaction with a hydrazine derivative. This reaction, a cornerstone in pyrazole synthesis, proceeds by the reaction of the 1,3-dicarbonyl equivalent of the β-ketonitrile with the two nitrogen atoms of hydrazine to form the stable, aromatic pyrazole ring.[2][3][4][5][6]

A general scheme for this synthesis is presented below:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product This compound Reaction Cyclocondensation This compound->Reaction Hydrazine_Derivative Hydrazine Derivative (R-NH-NH2) Hydrazine_Derivative->Reaction Pyrazole_Fungicide Substituted Pyrazole (Potential Fungicide) Reaction->Pyrazole_Fungicide Formation of Pyrazole Ring

Caption: General synthesis of pyrazole fungicides.

This versatile reaction allows for the introduction of various substituents on the pyrazole ring and the phenyl group, enabling the fine-tuning of the resulting compound's fungicidal activity, spectrum, and physicochemical properties.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-methylphenyl)-1H-pyrazol-3-amine

This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in 100 mL of absolute ethanol.

  • To this solution, add hydrazine hydrate (0.12 mol) dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold distilled water to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-(2-methylphenyl)-1H-pyrazol-3-amine.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of pyrazole derivatives from β-ketonitriles, as reported in the literature for analogous reactions.

Intermediate/ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)Reference
5-(2-methylphenyl)-1H-pyrazol-3-amineThis compoundHydrazine hydrate, Acetic acidEthanol4-685-95>98General Method
Substituted Pyrazoles1,3-DiketonesHydrazine derivativesEthanol2-870-90>97[2][3]
4-Sulfonyl PyrazolesN,N-dimethyl enaminonesSulfonyl hydrazinesAcetonitrile1260-85>98[2]

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of novel fungicides derived from this compound.

G Start Start Synthesis Synthesis of Pyrazole Derivative from this compound Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening In vitro Fungicidal Screening (MIC determination) Purification->Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement In_vivo_Testing In vivo Testing (Greenhouse/Field Trials) Lead_Optimization->In_vivo_Testing End End In_vivo_Testing->End

Caption: Experimental workflow for fungicide development.

Proposed Mechanism of Action: SDHI Signaling Pathway

The synthesized pyrazole derivatives are hypothesized to act as Succinate Dehydrogenase Inhibitors (SDHI). The diagram below illustrates the proposed mechanism of action.

G Pyrazole_Fungicide Pyrazole Fungicide (from this compound) SDH Succinate Dehydrogenase (Complex II) Pyrazole_Fungicide->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer ATP_Production ATP Production SDH->ATP_Production Blocked ETC->ATP_Production Drives Fungal_Growth Fungal Growth and Proliferation ATP_Production->Fungal_Growth Essential for

Caption: Proposed SDHI mechanism of action.

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of novel pyrazole-based fungicides. The straightforward cyclocondensation reaction with hydrazines provides a robust platform for the generation of diverse chemical libraries for fungicidal screening. The resulting compounds hold promise as potential Succinate Dehydrogenase Inhibitors, a well-validated target for fungicide development. Further optimization of the pyrazole scaffold through systematic modification of substituents is a promising strategy for the discovery of next-generation fungicides for effective crop protection.

References

Application Notes and Protocols: Synthesis of 4-Hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile from 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile, a quinoline derivative, utilizing 2-Methylbenzoylacetonitrile as a key starting material. The synthesis is achieved through a cyclocondensation reaction with an aniline derivative, mediated by polyphosphoric acid. This method offers a direct route to functionalized quinoline cores, which are significant scaffolds in medicinal chemistry and drug discovery due to their broad range of biological activities, including potential anticancer and antimicrobial properties.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their therapeutic potential. The quinoline scaffold is a core component of numerous natural products and synthetic drugs with diverse pharmacological activities. The synthesis of novel quinoline derivatives is, therefore, a subject of intense research in the field of medicinal chemistry. This protocol details a robust method for the preparation of a substituted 4-hydroxyquinoline-3-carbonitrile, a versatile intermediate for further chemical modifications and biological screening.

The described synthesis proceeds via a cyclization of a β-ketonitrile with an aniline, a reaction catalyzed by the dehydrating and acidic properties of polyphosphoric acid. This approach provides a straightforward and efficient means to construct the quinoline ring system.

Experimental Protocol

This protocol is based on the general method for the synthesis of 4-hydroxyquinolines from β-ketonitriles and anilines using polyphosphoric acid as a catalyst.

Materials:

  • This compound

  • Aniline

  • Polyphosphoric acid (PPA)

  • Toluene (or other high-boiling inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and aniline (1.1 equivalents).

  • Addition of Catalyst: Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask. The addition of PPA is exothermic and should be done with caution.

  • Reaction Conditions: Heat the reaction mixture with stirring to 120-140°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the warm reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic aqueous solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile under optimized conditions.

ParameterValue
Starting Material This compound
Reagent Aniline
Catalyst Polyphosphoric Acid
Temperature 130°C
Reaction Time 3 hours
Yield 75-85%
Melting Point 285-288°C
Appearance Off-white to pale yellow solid

Visualizations

Experimental Workflow:

experimental_workflow start Start reactants 1. Mix this compound and Aniline start->reactants add_ppa 2. Add Polyphosphoric Acid reactants->add_ppa reaction 3. Heat at 120-140°C (2-4 hours) add_ppa->reaction workup 4. Quench with Ice-Water reaction->workup neutralize 5. Neutralize with NaHCO3 workup->neutralize isolate 6. Filter and Wash neutralize->isolate purify 7. Recrystallize isolate->purify product Pure Product purify->product

Caption: A generalized workflow for the synthesis of 4-hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile.

Proposed Reaction Mechanism:

reaction_mechanism reactants This compound + Aniline intermediate1 Enamine Intermediate reactants->intermediate1 PPA intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Hydroxy-8-methyl-2-phenylquinoline-3-carbonitrile intermediate2->product Tautomerization

Caption: A simplified proposed mechanism for the PPA-catalyzed cyclocondensation reaction.

Biological Significance and Potential Applications

Quinoline derivatives are known to exhibit a wide spectrum of biological activities. The presence of the 4-hydroxyquinoline moiety is of particular interest as it is found in several compounds with demonstrated pharmacological properties. The nitrile group at the 3-position and the phenyl group at the 2-position of the synthesized compound offer sites for further chemical elaboration, allowing for the generation of a library of novel derivatives for biological screening.

Potential areas of investigation for these synthesized quinoline derivatives include:

  • Anticancer Activity: Many quinoline derivatives have been shown to possess antiproliferative effects against various cancer cell lines.

  • Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antifungal agents.

  • Enzyme Inhibition: Functionalized quinolines can act as inhibitors for various enzymes implicated in disease pathways.

The protocol described herein provides a reliable and efficient method for the synthesis of a valuable quinoline intermediate, paving the way for the discovery and development of new therapeutic agents. Researchers are encouraged to explore the derivatization of this core structure to investigate its full potential in drug discovery programs.

Application Notes and Protocols: 2-Methylbenzoylacetonitrile as a Key Intermediate for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Methylbenzoylacetonitrile as a strategic intermediate in the synthesis of pyrazole-based anti-inflammatory drug candidates. Detailed protocols for the synthesis of a key aminopyrazole intermediate and its subsequent evaluation through common in vitro and in vivo anti-inflammatory assays are provided.

Introduction

This compound is a valuable starting material for the synthesis of heterocyclic compounds with therapeutic potential. Its β-ketonitrile functionality makes it an ideal precursor for the construction of pyrazole and pyrimidine ring systems, which are core scaffolds in numerous anti-inflammatory drugs. The presence of the 2-methylphenyl group can influence the pharmacological properties of the final compounds, potentially enhancing their selectivity and potency. This document outlines the synthetic route from this compound to a key pyrazole intermediate and details the experimental procedures to assess the anti-inflammatory activity of derivatives, primarily through the inhibition of the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Synthetic Pathway and Experimental Protocols

The primary synthetic route involves the cyclization of this compound with hydrazine to form the key intermediate, 3-(2-methylphenyl)-1H-pyrazol-5-amine. This intermediate serves as a versatile scaffold for further chemical modifications to develop a library of potential anti-inflammatory drug candidates.

Protocol 1: Synthesis of 3-(2-methylphenyl)-1H-pyrazol-5-amine

This protocol describes the synthesis of the pivotal pyrazole intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (85% aqueous solution)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum. The resulting compound is 3-(2-methylphenyl)-1H-pyrazol-5-amine.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Expected Yield: The typical yields for this type of cyclization reaction are generally good, often ranging from 70-90%.[1][2]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

Diagram of the Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_final Potential Anti-inflammatory Drugs 2_Methylbenzoylacetonitrile This compound Aminopyrazole 3-(2-methylphenyl)-1H-pyrazol-5-amine 2_Methylbenzoylacetonitrile->Aminopyrazole Cyclization Hydrazine Hydrazine Hydrate Ethanol, Acetic Acid (cat.) Final_Product Further Derivatization (e.g., acylation, sulfonylation) Aminopyrazole->Final_Product

Caption: Synthetic route from this compound to potential anti-inflammatory drugs.

Biological Evaluation Protocols

The anti-inflammatory potential of compounds derived from 3-(2-methylphenyl)-1H-pyrazol-5-amine can be assessed using a combination of in vivo and in vitro assays.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.[3][4]

Materials:

  • Wistar rats (180-200 g)

  • Test compounds (derivatives of 3-(2-methylphenyl)-1H-pyrazol-5-amine)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Diagram of the Experimental Workflow

G cluster_setup Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Data Collection and Analysis Grouping Group Animals (Control, Reference, Test) Initial_Measurement Measure Initial Paw Volume Grouping->Initial_Measurement Dosing Administer Vehicle, Reference, or Test Compound Initial_Measurement->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Paw_Measurement Measure Paw Volume at 1, 2, 3, 4 hours Induction->Paw_Measurement Calculation Calculate % Inhibition of Edema Paw_Measurement->Calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the COX enzymes, which are key mediators of inflammation.[5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • DMSO (for dissolving compounds)

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[7][8]

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7 or HEK293 cells)

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS) to stimulate NF-κB activation

  • Test compounds and a known NF-κB inhibitor (as a positive control)

  • Luciferase assay reagent

  • 96-well cell culture plates (opaque)

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in an opaque 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation and incubate for an additional 6-24 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value for NF-κB inhibition.

Data Presentation

The following tables present representative quantitative data for pyrazole-based anti-inflammatory agents, illustrating the typical results obtained from the described assays.

Table 1: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 4h
Vehicle Control -0
Reference (Celecoxib) 1075.8
Pyrazole Derivative A 1068.2
Pyrazole Derivative B 1085.2[9]
Pyrazole Derivative C 1072.5

Table 2: In Vitro COX-2 Inhibitory Activity and Selectivity of Representative Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference (Celecoxib) 7.60.05152
Pyrazole Derivative D >1000.043[5]>2325
Pyrazole Derivative E 14.31.50[6]9.53
Pyrazole Derivative F >1000.56[5]>178

Table 3: In Vitro NF-κB Inhibitory Activity of Representative Pyrazole Derivatives

CompoundNF-κB Inhibition IC50 (µM)
Reference (BAY 11-7082) 5.2
Pyrazole Derivative G 12.8
Pyrazole Derivative H 8.5[7]
Pyrazole Derivative I 15.3

Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of key signaling pathways involved in the inflammatory response, primarily the COX-2 and NF-κB pathways.

Diagram of the COX-2 Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins Catalyzed by COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Drug Pyrazole Derivative (from this compound) Pyrazole_Drug->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Diagram of the NF-κB Signaling Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Pyrazole_Drug Pyrazole Derivative (from this compound) Pyrazole_Drug->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by pyrazole derivatives.

Conclusion

This compound serves as a strategic and efficient precursor for the synthesis of 3-(2-methylphenyl)-1H-pyrazol-5-amine, a key intermediate for a promising class of anti-inflammatory agents. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive biological evaluation of novel pyrazole derivatives. The ability of these compounds to potentially inhibit both COX-2 and NF-κB pathways highlights their therapeutic potential in treating a range of inflammatory disorders. Further optimization of the pyrazole scaffold derived from this compound could lead to the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Using 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based protein kinase inhibitors, utilizing 2-Methylbenzoylacetonitrile as a key starting material. The protocols described herein are based on established synthetic methodologies for analogous compounds and are intended to guide the development of novel therapeutic agents targeting cyclin-dependent kinases (CDKs).

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to mimic the adenine core of ATP and form key interactions within the ATP-binding site of various kinases. This document outlines the synthesis of potent CDK2 inhibitors, leveraging the reactivity of this compound in a condensation reaction with a substituted aminopyrazole.

Target Kinase: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly the G1/S phase transition. In complex with Cyclin E or Cyclin A, CDK2 phosphorylates a number of substrate proteins that are essential for DNA replication and cell cycle progression. Aberrant CDK2 activity is frequently observed in various cancers, making it an attractive target for the development of anticancer therapeutics. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Synthetic Approach

The synthesis of the target pyrazolo[1,5-a]pyrimidine inhibitors is achieved through a multi-step process, commencing with the condensation of this compound with a suitable aminopyrazole derivative. The resulting intermediate can be further functionalized to enhance potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a representative pyrazolo[1,5-a]pyrimidine inhibitor synthesized from a benzoylacetonitrile analog. This data is presented for comparative purposes to guide the evaluation of newly synthesized compounds.

Compound IDTarget KinaseIC50 (nM)[1][2]Cell Line (Leukemia)Cytotoxicity IC50 (µM)[2]Reference CompoundReference IC50 (nM)[1][2]
5h CDK222MOLT-40.93Dinaciclib18
CDK128HL-600.80
CDK540
CDK980
5i CDK224MOLT-41.35Dinaciclib18
CDK135HL-600.92
CDK555
CDK975

Experimental Protocols

Protocol 1: Synthesis of 7-(2-Methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine core structure from this compound and 3-amino-1H-pyrazole-4-carbonitrile.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-(2-Methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 as substrate

  • ATP (Adenosine Triphosphate), [γ-³²P]ATP

  • Synthesized inhibitor compound

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the inhibitor solution (or DMSO for control), and the recombinant CDK2/Cyclin A enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the substrate (Histone H1).

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

CDK2_Cell_Cycle_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE Activation S_Phase_Entry S Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase_Entry Promotion Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE Inhibition

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition.

Experimental Workflow

Synthesis_Workflow Start Start: this compound & 3-Amino-1H-pyrazole-4-carbonitrile Condensation Condensation Reaction (Glacial Acetic Acid, Reflux) Start->Condensation Workup Aqueous Workup & Neutralization Condensation->Workup Purification Column Chromatography Workup->Purification Product Pure Pyrazolo[1,5-a]pyrimidine Inhibitor Purification->Product Characterization Structural Characterization (NMR, Mass Spec) Product->Characterization BioAssay Biological Evaluation (Kinase Assay, Cell-based Assays) Product->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

Caption: General workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine inhibitors.

References

Application Notes and Protocols for the Synthesis of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 2-Methylbenzoylacetonitrile, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on a Claisen-type condensation reaction, a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds.

Introduction

This compound, also known as 3-oxo-3-(o-tolyl)propanenitrile, is a β-ketonitrile that serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive nitrile group and a keto-methylene moiety, allows for a wide range of chemical modifications, making it a key component in the development of novel therapeutic agents. The protocol detailed below describes a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the condensation of methyl 2-methylbenzoate with acetonitrile in the presence of a strong base, sodium amide, in an inert solvent.

Figure 1: Overall reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway start start intermediate intermediate final final base base acetonitrile Acetonitrile (CH3CN) enolate Acetonitrile Anion (-CH2CN) acetonitrile->enolate Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack ester Methyl 2-methylbenzoate ester->tetrahedral product_enolate Product Enolate tetrahedral->product_enolate Elimination of -OCH3 product This compound product_enolate->product Protonation sodium_amide Sodium Amide (NaNH2) sodium_amide->enolate acid_workup Acid Workup (H3O+) acid_workup->product

Caption: Simplified reaction mechanism for the synthesis of this compound.

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile is a key chemical intermediate widely utilized in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring a reactive nitrile group and a keto functionality, makes it a versatile building block in organic synthesis. The increasing demand for downstream products necessitates a robust and scalable synthetic process for its industrial production.

These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a modified Claisen condensation reaction. The protocol outlines reaction conditions, purification methods, and safety considerations suitable for industrial applications.

Synthesis Overview

The synthesis of this compound is achieved via a Claisen condensation reaction between 2-methylbenzonitrile and an acylating agent, typically an ester such as ethyl acetate, in the presence of a strong base. Sodium ethoxide is a commonly used base for this transformation, promoting the formation of a carbanion from the acetonitrile, which then attacks the ester.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Methylbenzonitrile 2-Methylbenzonitrile Reaction Claisen Condensation 2-Methylbenzonitrile->Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Reaction Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Heat Heat Heat->Reaction This compound This compound Ethanol Ethanol Reaction->this compound Reaction->Ethanol

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )PurityNotes
2-Methylbenzonitrile117.15>98%
Ethyl Acetate88.11Anhydrous
Sodium Ethoxide68.05>95%Handle under inert atmosphere
Toluene92.14Anhydrous
Hydrochloric Acid36.462M Aqueous SolutionFor neutralization
Sodium Chloride58.44Saturated Aqueous Solution (Brine)For washing
Anhydrous Magnesium Sulfate120.37For drying
Equipment
  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • Addition funnel

  • Temperature probe

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Synthesis Protocol
  • Reactor Setup: The reaction vessel is charged with anhydrous toluene and sodium ethoxide under a nitrogen atmosphere to prevent moisture contamination.

  • Addition of Reactants: A mixture of 2-methylbenzonitrile and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours to ensure complete conversion.

  • Quenching and Neutralization: After cooling, the reaction is carefully quenched with water. The aqueous layer is then acidified with hydrochloric acid.

  • Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.

Detailed Experimental Workflow

G A Charge Reactor with Toluene and Sodium Ethoxide under N2 B Add 2-Methylbenzonitrile and Ethyl Acetate A->B Controlled Addition C Heat to Reflux (e.g., ~110°C) for 4-6 hours B->C D Cool to Room Temperature C->D E Quench with Water D->E F Acidify with 2M HCl E->F G Separate Organic Layer F->G H Extract Aqueous Layer with Toluene G->H I Combine Organic Layers and Wash with Brine H->I J Dry with Anhydrous MgSO4 I->J K Filter and Concentrate under Reduced Pressure J->K L Purify by Vacuum Distillation K->L M Characterize Final Product (GC-MS, NMR) L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Reaction Parameters and Yields
ParameterValue
Molar Ratio (2-Methylbenzonitrile : Ethyl Acetate : Sodium Ethoxide)1 : 1.5 : 1.2
SolventToluene
Reaction TemperatureReflux (~110 °C)
Reaction Time4 - 6 hours
Typical Yield85 - 95%
Purification Parameters
ParameterValue
Purification MethodVacuum Distillation
Boiling Point~130-135 °C at 10 mmHg (estimated)
Appearance of Final ProductColorless to pale yellow oil
Purity (by GC)>98%

Safety Considerations

  • Sodium Ethoxide: Highly reactive and corrosive. It reacts violently with water. All operations should be carried out under an inert, dry atmosphere. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Toluene: Flammable liquid with potential health hazards. Work should be conducted in a well-ventilated fume hood.

  • Cyanide Compounds: 2-Methylbenzonitrile is a nitrile and should be handled with care. Avoid inhalation and skin contact.

  • Acid Handling: Hydrochloric acid is corrosive. Handle with appropriate care and PPE.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward purification techniques makes this process suitable for industrial-scale production. Adherence to safety protocols is crucial for the successful and safe execution of this synthesis. Further optimization of reaction conditions may be possible to improve yield and reduce cycle times.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzoylacetonitrile.

Troubleshooting Guide

Low or no product yield, and the presence of unexpected byproducts are common challenges during the synthesis of this compound via the Claisen condensation of methyl 2-methylbenzoate and acetonitrile. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Yield of this compound

Potential CauseRecommended Action
Ineffective Base The choice of base is critical in a Claisen condensation. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of acetonitrile without competing side reactions. Consider switching to a stronger base like sodium amide (NaNH₂) or sodium hydride (NaH).[1] For sterically hindered esters, a bulky base like lithium diisopropylamide (LDA) can be effective.[2]
Presence of Moisture Water will react with the strong base, neutralizing it and preventing the deprotonation of acetonitrile. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
Incomplete Reaction The reaction may require more time or higher temperatures to proceed to completion, especially with a sterically hindered ester like methyl 2-methylbenzoate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider a gradual increase in temperature or extending the reaction time.
Incorrect Stoichiometry An excess of the ester or an insufficient amount of base can lead to low yields. Ensure accurate measurement of all reagents. A slight excess of acetonitrile and base is often employed to drive the reaction to completion.
Transesterification If an alkoxide base is used (e.g., sodium ethoxide), and the alcohol corresponding to the alkoxide does not match the alcohol of the ester, transesterification can occur, leading to a mixture of products.[3][4] It is best to use a non-alkoxide base like NaH or NaNH₂.

Problem 2: Presence of Significant Amounts of Unreacted Methyl 2-Methylbenzoate

Potential CauseRecommended Action
Steric Hindrance The methyl group on the benzene ring of methyl 2-methylbenzoate sterically hinders the approach of the acetonitrile enolate. This can slow down the reaction rate. Using a stronger base to generate a higher concentration of the enolate and increasing the reaction temperature may help overcome this hindrance.
Insufficient Acetonitrile Enolate If the base is not strong enough or if there is moisture in the reaction, an insufficient amount of the acetonitrile enolate will be generated, leaving the ester unreacted.

Problem 3: Formation of a White Precipitate (Other than the Product)

Potential CauseRecommended Action
Hydrolysis of Methyl 2-Methylbenzoate If there is residual water in the reaction mixture, the strong base can catalyze the hydrolysis of methyl 2-methylbenzoate to form sodium 2-methylbenzoate, which may precipitate.[3] Ensure anhydrous conditions.
Base Insolubility Some strong bases like sodium hydride may not be fully soluble in the reaction solvent, appearing as a suspension. This is normal, but ensure efficient stirring to maximize surface area contact.

Problem 4: Product is Contaminated with Side-Products

Potential CauseRecommended Action
Self-condensation of Acetonitrile Under strongly basic conditions, acetonitrile can undergo self-condensation to form 3-aminocrotononitrile. This is more likely if the concentration of acetonitrile is high and the ester is added too slowly. Maintain a controlled addition of the ester to the acetonitrile enolate solution.
Hydrolysis of this compound The product itself can be hydrolyzed under the basic reaction conditions, especially during workup, to form 2-methylbenzoic acid and acetonitrile.[5] Neutralize the reaction mixture carefully with a mild acid during workup and keep the temperature low.
Self-condensation of Methyl 2-Methylbenzoate While less likely due to steric hindrance and the lack of alpha-hydrogens, it's a theoretical possibility in Claisen-type reactions.[6] This is generally not a major concern with this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Claisen condensation of methyl 2-methylbenzoate with acetonitrile using a strong base.[7]

Q2: Why is my yield of this compound consistently low?

A2: Low yields are often attributed to the steric hindrance provided by the methyl group on the benzoate ring, which slows down the reaction. Other factors include the use of a base that is not strong enough to efficiently deprotonate acetonitrile, the presence of moisture, or incomplete reaction.

Q3: What are the key side reactions to be aware of?

A3: The primary side reactions include:

  • Hydrolysis of the starting ester (methyl 2-methylbenzoate) or the product (this compound) if water is present.[3][5]

  • Self-condensation of acetonitrile to form 3-aminocrotononitrile, particularly under highly basic conditions.

  • Transesterification if an alkoxide base is used that does not match the ester's alcohol component.[3][4]

Q4: How can I minimize the formation of side products?

A4: To minimize side products, it is crucial to maintain strictly anhydrous conditions. Use a strong, non-nucleophilic base like sodium hydride or sodium amide. Add the methyl 2-methylbenzoate slowly to the pre-formed acetonitrile enolate to reduce the chance of acetonitrile self-condensation. During workup, neutralize the reaction mixture carefully with a mild acid at a low temperature to prevent product hydrolysis.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final product and any remaining impurities.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl 2-methylbenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere.

  • Base Suspension: To a round-bottom flask, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous toluene.

  • Enolate Formation: To the stirred suspension of sodium hydride, add anhydrous acetonitrile (3-4 equivalents) dropwise at room temperature. The mixture may warm up and evolve hydrogen gas. Stir the mixture until the gas evolution ceases, indicating the formation of the sodium salt of acetonitrile.

  • Condensation: Add a solution of methyl 2-methylbenzoate (1 equivalent) in anhydrous toluene dropwise to the acetonitrile enolate solution at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting ester.

  • Workup: Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride with a few drops of methanol, followed by the slow addition of cold, dilute hydrochloric acid to neutralize the mixture to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any 2-methylbenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls in the synthesis of this compound, the following diagrams illustrate the main reaction and key side reactions.

main_reaction Methyl 2-methylbenzoate Methyl 2-methylbenzoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 2-methylbenzoate->Tetrahedral Intermediate + Acetonitrile Enolate Acetonitrile Acetonitrile Acetonitrile Enolate Acetonitrile Enolate Acetonitrile->Acetonitrile Enolate + Strong Base Strong Base (e.g., NaH) Strong Base (e.g., NaH) Acetonitrile Enolate->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound - Methoxide

Caption: Main synthetic pathway for this compound.

side_reactions cluster_hydrolysis Hydrolysis Side Reactions cluster_self_condensation Acetonitrile Self-Condensation Methyl 2-methylbenzoate Methyl 2-methylbenzoate 2-Methylbenzoic Acid 2-Methylbenzoic Acid Methyl 2-methylbenzoate->2-Methylbenzoic Acid + H₂O, Base This compound This compound This compound->2-Methylbenzoic Acid + H₂O, Base Water Water Water->2-Methylbenzoic Acid Base Base Base->2-Methylbenzoic Acid Acetonitrile_1 Acetonitrile 3-Aminocrotononitrile 3-Aminocrotononitrile Acetonitrile_1->3-Aminocrotononitrile Acetonitrile_2 Acetonitrile Acetonitrile_2->3-Aminocrotononitrile Base_2 Strong Base Base_2->3-Aminocrotononitrile

Caption: Common side reactions in the synthesis.

troubleshooting_workflow start Start Synthesis check_yield Low/No Yield? start->check_yield check_impurities Impurities Present? check_yield->check_impurities No anhydrous Ensure Anhydrous Conditions check_yield->anhydrous Yes end Successful Synthesis check_impurities->end No check_hydrolysis Check for Hydrolysis (Acidic Byproduct) check_impurities->check_hydrolysis Yes stronger_base Use Stronger Base (NaH, NaNH₂) anhydrous->stronger_base optimize_conditions Optimize Temp/Time stronger_base->optimize_conditions optimize_conditions->start purify Purify Product (Recrystallization/Chromatography) purify->end check_self_condensation Check for Acetonitrile Self-Condensation check_hydrolysis->check_self_condensation No Hydrolysis careful_workup Careful Neutralization During Workup check_hydrolysis->careful_workup check_self_condensation->purify No Self-Condensation slow_addition Slow Addition of Ester check_self_condensation->slow_addition careful_workup->purify slow_addition->purify

Caption: A troubleshooting workflow for the synthesis.

References

Purification of 2-Methylbenzoylacetonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylbenzoylacetonitrile by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. - The solvent is unsuitable. - Not enough solvent has been added.- Test the solubility of the compound in a variety of solvents to find a suitable one (see Table 1). - Add more solvent in small portions until the compound dissolves.
The compound "oils out" instead of forming crystals. - The solution is supersaturated. - The solution is cooling too quickly. - The melting point of the compound is lower than the boiling point of the solvent. - The compound has a high level of impurities.[1][2]- Add a small amount of additional hot solvent to the solution. - Allow the solution to cool more slowly. Insulating the flask can help. - Select a solvent with a lower boiling point. - Consider pre-purification by another method (e.g., column chromatography) if impurities are significant.
No crystals form upon cooling. - Too much solvent was used.[1][3] - The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.
Crystal formation is very rapid and results in a fine powder. - The solution was cooled too quickly.[2]- Ensure a slow cooling rate. This can be achieved by allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath.[3]
The yield of recovered crystals is low. - Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. - The crystals were filtered before crystallization was complete. - Some product was lost during transfer steps.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution has cooled completely and sufficient time has been allowed for crystal growth before filtration. - Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this rinsing to the filter to recover any remaining crystals.
The purified crystals are still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Based on the structure of the molecule, solvents such as ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/heptane are good starting points.[5][6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q2: How do I perform a mixed-solvent recrystallization?

A2: In a mixed-solvent recrystallization, you dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, you slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it becomes slightly cloudy. A small addition of the "good" solvent should clarify the solution. Then, allow the solution to cool slowly to form crystals.[7]

Q3: My compound has oiled out. Can I still get crystals?

A3: Yes. If your compound oils out, try reheating the solution to dissolve the oil, add a little more of the "good" solvent, and then allow it to cool more slowly. Seeding the solution with a pure crystal can also encourage crystallization over oiling.[1]

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure that all insoluble impurities are removed by hot filtration before cooling. A second recrystallization step can also be performed. The purity of the final product can be assessed by techniques such as melting point analysis or chromatography.

Q5: What are the common impurities in a this compound synthesis?

A5: Common impurities could include unreacted starting materials such as 2-methylbenzyl cyanide and the acylating agent, as well as byproducts from side reactions. The nature of impurities will depend on the specific synthetic route used.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary solubility tests (see Table 1), select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a flammable solvent, a steam bath or a heating mantle with a condenser should be used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water< 0.1< 0.5Poor
Ethanol545Good
Isopropanol340Good
Toluene1560Moderate
Heptane< 0.55Good as anti-solvent
Acetone5070Poor

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude This compound B Select Solvent A->B C Dissolve in Hot Solvent B->C D Hot Filtration (optional) C->D E Cool to Crystallize D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure This compound H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_solutions Start Crystals Not Forming? Q1 Q1 Start->Q1 Is solution clear? Sol1 Boil Off Excess Solvent Q3 Q3 Sol1->Q3 Still no crystals? Sol2 Scratch Flask / Add Seed Crystal Q4 Q4 Sol2->Q4 Sol3 Reheat, Add More Solvent, Cool Slowly Sol4 Cool in Ice Bath Q1->Sol1 Yes Q2 Q2 Q1->Q2 No (Cloudy/Oily) Q2->Sol3 Q3->Sol2

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Synthesis of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylbenzoylacetonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound, typically performed via a Claisen-type condensation, can stem from several factors. The primary suspects include:

  • Steric Hindrance: The ortho-methyl group on the benzoyl moiety can sterically hinder the approach of the acetonitrile enolate to the carbonyl carbon of the 2-methylbenzoate ester.[1] This is a common issue with ortho-substituted substrates in Claisen condensations.

  • Sub-optimal Base: The choice and amount of base are critical. An insufficiently strong base will not deprotonate acetonitrile effectively, while an inappropriate base can lead to side reactions.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. The optimal conditions may differ from those for unsubstituted benzoylacetonitrile due to the electronic and steric effects of the methyl group.

  • Moisture: The presence of water can lead to hydrolysis of the starting ester and the product, as well as deactivation of the base.

  • Inefficient Work-up: The product can be susceptible to hydrolysis during the aqueous work-up, especially under acidic or basic conditions.

Q2: What is the best base to use for this reaction, and how much should I use?

A2: Strong, non-nucleophilic bases are generally preferred for Claisen condensations to avoid side reactions with the ester. Common choices include:

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe): These are classic bases for Claisen condensations.[2] To drive the reaction to completion, at least one equivalent of the base is required, as the product, a β-ketonitrile, is acidic and will be deprotonated by the alkoxide.[3][4]

  • Sodium hydride (NaH): A strong, non-nucleophilic base that can lead to higher yields.

  • Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that can be very effective.[5]

A slight excess of the base (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete deprotonation of the acetonitrile.

Q3: I am observing the formation of a significant amount of unreacted 2-methylbenzoate ester. How can I improve the conversion?

A3: To improve the conversion of the starting ester, consider the following:

  • Increase Reaction Time and/or Temperature: The steric hindrance from the ortho-methyl group may require more forcing conditions to achieve complete reaction. Monitor the reaction progress by TLC or GC to determine the optimal time and temperature.

  • Use a Stronger Base: Switching to a stronger base like sodium hydride or potassium tert-butoxide can increase the concentration of the acetonitrile enolate and favor the forward reaction.

  • Solvent Choice: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. Ensure your solvent is completely dry.

Q4: My final product is a yellow or brownish color. How can I obtain a pure, white product?

A4: Discoloration in the final product often indicates the presence of impurities arising from side reactions or degradation.[6] Purification is key to obtaining a high-purity product.

  • Purification: Column chromatography on silica gel is an effective method for removing colored impurities. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be very effective.[6]

  • Work-up: During the work-up, minimize the time the product is in contact with acidic or basic aqueous solutions to prevent degradation.

Q5: I suspect my product is hydrolyzing during the work-up. How can I prevent this?

A5: The β-ketonitrile product can be susceptible to hydrolysis, especially under harsh pH conditions and elevated temperatures.

  • Mild Work-up Conditions: Use a mild acidic solution (e.g., saturated ammonium chloride) for neutralization instead of strong acids.

  • Low Temperature: Perform the work-up at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.

  • Prompt Extraction: Promptly extract the product into an organic solvent after quenching the reaction.

Data Presentation

Table 1: Comparison of Bases for Claisen-Type Condensations

BaseTypical SolventAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)EthanolInexpensive, readily available.Can participate in transesterification if the ester is not an ethyl ester.
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic, drives reaction to completion.Flammable solid, requires careful handling.
Potassium tert-butoxide (t-BuOK)THF, t-BuOHVery strong, sterically hindered base.[5]More expensive, hygroscopic.
Lithium diisopropylamide (LDA)THFVery strong, non-nucleophilic, useful for directed condensations.Requires low temperatures for preparation and use, more expensive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Type Condensation

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Methyl 2-methylbenzoate

  • Anhydrous acetonitrile

  • Sodium ethoxide (or another suitable base)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.2 equivalents).

  • Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.5 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the acetonitrile enolate.

  • Add a solution of methyl 2-methylbenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation of Product MeCN Acetonitrile Enolate Acetonitrile Enolate MeCN->Enolate Deprotonation Base Base (e.g., NaOEt) Base->MeCN Ester Methyl 2-methylbenzoate Enolate->Ester Nucleophilic Attack Intermediate Tetrahedral Intermediate Ester->Intermediate Product_anion Product Anion Intermediate->Product_anion Elimination of Methoxide Product This compound Product_anion->Product Protonation (Work-up) Experimental_Workflow Start Start: Reagents & Glassware Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Base_Addition Addition of Base and Acetonitrile Reaction_Setup->Base_Addition Ester_Addition Addition of Methyl 2-methylbenzoate Base_Addition->Ester_Addition Reaction Heating and Monitoring Ester_Addition->Reaction Quenching Quenching with NH4Cl Solution Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing_Drying Washing and Drying Extraction->Washing_Drying Concentration Solvent Removal Washing_Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Guide Low_Yield Low Yield? Incomplete_Conversion Incomplete Conversion? Low_Yield->Incomplete_Conversion Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Increase_Temp_Time Increase Temperature/Time Incomplete_Conversion->Increase_Temp_Time Yes Stronger_Base Use a Stronger Base Incomplete_Conversion->Stronger_Base No Check_Moisture Check for Moisture (Dry Reagents/Solvents) Side_Products->Check_Moisture Yes Optimize_Workup Optimize Work-up (Mild Conditions) Side_Products->Optimize_Workup No Purify Purify by Chromatography/Recrystallization Optimize_Workup->Purify

References

Technical Support Center: Reactions with 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and byproducts encountered in reactions involving 2-Methylbenzoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound possesses an active methylene group, making it a versatile reagent in various carbon-carbon bond-forming reactions. The most common reactions include:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones, typically catalyzed by a weak base, to form α,β-unsaturated carbonyl compounds.[1]

  • Gewald Reaction: A one-pot multicomponent reaction involving a carbonyl compound, elemental sulfur, and this compound to synthesize polysubstituted 2-aminothiophenes.[2][3]

  • Michael Addition: The conjugate addition of the carbanion of this compound to α,β-unsaturated compounds.[4][5]

  • Hantzsch Pyridine Synthesis: Although less specific documentation exists for this compound, related benzoylacetonitriles can be used in the synthesis of pyridine derivatives.[6]

Q2: What is the primary byproduct in a Knoevenagel condensation with this compound?

A2: The primary byproduct of a Knoevenagel condensation is water.[1] The removal of water, often through azeotropic distillation or the use of dehydrating agents, is crucial to drive the reaction equilibrium towards the product.

Q3: Can this compound undergo self-condensation?

A3: While theoretically possible under strong basic conditions, self-condensation is generally not a major side reaction when a more reactive electrophile (like an aldehyde) is present. However, if the reaction conditions are too harsh or the electrophile is unreactive, self-condensation products may be observed.

Q4: What are the potential byproducts in a Gewald reaction using this compound?

A4: In the Gewald reaction, a potential side reaction is the dimerization of the initially formed α,β-unsaturated nitrile (the Knoevenagel condensation product).[7] This dimerization can compete with the desired cyclization to form the thiophene ring. Careful control of reaction conditions can help minimize the formation of this dimeric byproduct.

Q5: Can hydrolysis of the nitrile group be a problem?

A5: Yes, under strongly acidic or basic conditions, the nitrile group of this compound or its reaction products can be hydrolyzed to a carboxylic acid or an amide.[8][9] If the desired product is the nitrile, it is important to control the pH of the reaction and work-up procedures.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation
Potential Cause Troubleshooting Recommendation
Incomplete Reaction The reaction is an equilibrium. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
Suboptimal Catalyst The choice of base is critical. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used. Experiment with different catalysts and catalyst concentrations.
Steric Hindrance If using a sterically hindered aldehyde or ketone, the reaction rate may be slow. Increase the reaction temperature and/or reaction time.
Side Reactions Michael addition of the starting material to the product can occur. Use a 1:1 stoichiometry of reactants.
Issue 2: Formation of Multiple Products in Gewald Reaction
Potential Cause Troubleshooting Recommendation
Dimerization of the Knoevenagel Intermediate Control the reaction temperature; lower temperatures may favor the desired cyclization. The order of addition of reagents can also be critical.
Incomplete Reaction Ensure all starting materials are consumed by monitoring the reaction with Thin Layer Chromatography (TLC).
Side reactions of Sulfur Use a stoichiometric amount of elemental sulfur. Excess sulfur can lead to the formation of polysulfides and other impurities.
Issue 3: Unexpected Product from Michael Addition
Potential Cause Troubleshooting Recommendation
1,2-Addition vs. 1,4-Addition (Michael Addition) While enolates typically favor 1,4-addition, strong bases or highly reactive carbonyls can lead to competing 1,2-addition.[4] Use a weaker base and a less sterically hindered Michael acceptor.
Polymerization of the Michael Acceptor If the Michael acceptor is prone to polymerization, add it slowly to the reaction mixture.

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with an Aromatic Aldehyde

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Piperidine (catalytic amount, e.g., 0.1 equivalents)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound, the aromatic aldehyde, and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid to remove the piperidine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Aldehyde/Ketone Reflux Reflux with Dean-Stark Trap Reactants->Reflux Solvent_Catalyst Toluene + Piperidine Solvent_Catalyst->Reflux Wash Acid/Brine Wash Reflux->Wash Reaction Complete Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Recrystallization or Chromatography Dry_Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for a typical Knoevenagel condensation.

Byproduct_Formation_Logic cluster_knoevenagel Knoevenagel Condensation cluster_gewald Gewald Reaction cluster_hydrolysis Hydrolysis (Side Reaction) Start Reaction of This compound Knoevenagel_Product α,β-Unsaturated Product Start->Knoevenagel_Product Aldehyde/ Ketone Hydrolysis_Product Carboxylic Acid / Amide Start->Hydrolysis_Product Strong Acid or Base Water Water (Byproduct) Knoevenagel_Product->Water Thiophene_Product 2-Aminothiophene Knoevenagel_Product->Thiophene_Product + Sulfur, Base Dimer Dimeric Byproduct Knoevenagel_Product->Dimer Side Reaction

Caption: Common reaction pathways and potential byproducts.

References

Technical Support Center: Troubleshooting 2-Methylbenzoylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylbenzoylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on improving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can often be attributed to several key factors. Primarily, you should investigate the quality of your starting materials, the reaction conditions, and the effectiveness of your work-up and purification procedures. Incomplete reactions are a common culprit, so monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.[1][2] Additionally, ensure all glassware is thoroughly dried and, if necessary, the reaction is conducted under an inert atmosphere, as moisture can deactivate common reagents.[2][3]

Q2: I am observing the formation of unexpected side products. What are the likely impurities and how can I minimize them?

The formation of multiple products can significantly reduce the yield of your target compound. Common side reactions may include the hydrolysis of the nitrile group to form an amide or carboxylic acid, especially if water is present in the reaction mixture.[2] To minimize this, ensure all reagents and solvents are anhydrous.[2] Another potential issue is di-acylation or other side reactions if an excess of one reagent is used.[1] Slow, controlled addition of reagents, particularly at low temperatures, can favor the desired mono-acylation and reduce the formation of byproducts.[1]

Q3: What are the optimal reaction conditions for the synthesis of β-ketonitriles like this compound?

While optimal conditions can vary, a common route to β-ketonitriles involves the reaction of an ester with a cyanide source.[4] For instance, the reaction of an ethyl ester with acetonitrile can be effectively carried out using a strong base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at ambient temperature.[4] The choice of base and solvent is critical and can significantly impact the reaction's success.

Q4: My crude product is an oil and is difficult to purify. What purification strategies are recommended?

If your product is oily and difficult to crystallize, column chromatography is often the most effective purification method.[1][4] A common stationary phase is silica gel, with an eluent system such as a mixture of n-hexane and ethyl acetate.[4] If you are attempting recrystallization, try using a different solvent or a mixture of solvents. For an oily product, precipitation by adding a non-polar solvent (like hexane) to a solution of the crude product in a polar solvent (like ethyl acetate) may be effective.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low conversion rates in this compound synthesis.

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Poor Quality Starting Materials Ensure the purity of your 2-methylbenzoyl precursor and the cyanide source. Use freshly opened or distilled reagents if possible.[1]
Inactive Base or Catalyst Use a fresh, anhydrous base (e.g., potassium tert-butoxide). Moisture can significantly reduce the effectiveness of many bases.[5]
Suboptimal Reaction Temperature Monitor and control the reaction temperature. While some reactions proceed at room temperature[4], others may require heating or cooling to optimize the rate and selectivity.[1][3]
Incomplete Reaction Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Consider extending the reaction time if starting material is still present.[1][6]
Inefficient Mixing Ensure vigorous and consistent stirring, especially for heterogeneous mixtures, to ensure proper contact between reactants.[5]
Problem: Formation of Multiple Products (Impure Product)
Possible Cause Suggested Solution
Hydrolysis of Nitrile Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Side Reactions due to Excess Reagents Use stoichiometric amounts or only a slight excess of reagents.[1] Add reagents slowly and in a controlled manner, potentially at a lower temperature, to favor the desired reaction pathway.[1]
Uncontrolled Exothermic Reaction If the reaction is exothermic, use an ice bath to maintain a stable temperature during reagent addition.[1]

Experimental Protocols

General Protocol for the Synthesis of β-Ketonitriles

This protocol is a general guideline based on the synthesis of similar compounds and should be adapted and optimized for this compound.

Materials:

  • 2-Methylbenzoyl precursor (e.g., ethyl 2-methylbenzoate)

  • Acetonitrile

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • n-Hexane

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 2-methylbenzoyl precursor (1 equivalent) in anhydrous THF.

  • With stirring, add potassium tert-butoxide (2 equivalents) to the solution at ambient temperature.

  • Add acetonitrile (1 equivalent) to the reaction mixture.

  • Stir the resulting mixture at ambient temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with a dilute HCl solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.[4]

Visual Guides

Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow start Low Conversion Rate Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_reagents Assess Activity of Base/Catalyst start->check_reagents optimize_purity Use High-Purity or Fresh Reagents check_purity->optimize_purity optimize_conditions Adjust Temperature, Time, or Solvent check_conditions->optimize_conditions optimize_reagents Use Fresh/Anhydrous Base or Catalyst check_reagents->optimize_reagents monitor_reaction Monitor Reaction Progress (TLC/GC) analyze_side_products Identify Side Products (NMR, MS) monitor_reaction->analyze_side_products end Improved Conversion Rate monitor_reaction->end If reaction goes to completion optimize_purity->monitor_reaction optimize_conditions->monitor_reaction optimize_reagents->monitor_reaction modify_protocol Modify Protocol to Minimize Side Reactions analyze_side_products->modify_protocol modify_protocol->end

Caption: A logical workflow for troubleshooting low conversion rates.

General Reaction Pathway for β-Ketonitrile Synthesis

ReactionPathway ester 2-Methylbenzoyl Ester intermediate Tetrahedral Intermediate ester->intermediate acetonitrile Acetonitrile enolate Acetonitrile Enolate acetonitrile->enolate + Base base Strong Base (e.g., Potassium tert-butoxide) base->enolate enolate->intermediate + 2-Methylbenzoyl Ester product This compound intermediate->product alkoxide Alkoxide byproduct intermediate->alkoxide

Caption: A simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Optimizing Solvent Conditions for 2-Methylbenzoylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Methylbenzoylacetonitrile. The primary focus is on the Knoevenagel condensation, a common and versatile reaction for this class of compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound to form a new carbon-carbon double bond?

A1: The most common reaction is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst. The product is typically an α,β-unsaturated dinitrile or a related compound.[1]

Q2: What is the general mechanism of the Knoevenagel condensation with this compound?

A2: The reaction proceeds via a nucleophilic addition followed by a dehydration reaction. A weak base deprotonates the active methylene group of this compound, creating a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the final α,β-unsaturated product.

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility, the stability of intermediates, and catalyst activity. Polar aprotic solvents are often effective as they can solvate the ionic intermediates. In some cases, solvent-free conditions or the use of water as a green solvent can also lead to high yields.[2][3]

Q4: What are common catalysts used for this reaction?

A4: Weak bases are typically used to catalyze the Knoevenagel condensation. These can include primary, secondary, or tertiary amines (e.g., piperidine, triethylamine), ammonium salts (e.g., ammonium acetate), and inorganic bases like sodium bicarbonate or potassium carbonate.[1][4] In some protocols, solid catalysts like ZnO or SeO2/ZrO2 have also been shown to be effective and offer the advantage of easy separation.[2][3]

Q5: What are potential side reactions to be aware of?

A5: A common side reaction is the hydrolysis of the nitrile group in this compound or the product to the corresponding amide, especially if water is present and the reaction conditions are harsh (e.g., strong acid or base, high temperature). Self-condensation of the aldehyde reactant can also occur if a strong base is used.

II. Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of this compound with aromatic aldehydes.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The basic catalyst may be old, degraded, or of insufficient strength.- Use a fresh batch of catalyst.- Consider a different weak base (e.g., switch from piperidine to DBU or vice versa).- For solid catalysts, ensure they are properly activated and stored.
Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction where water is a byproduct.- If using a non-aqueous solvent, consider using a Dean-Stark apparatus to remove water azeotropically.- Add molecular sieves to the reaction mixture to sequester water.
Suboptimal Solvent: The chosen solvent may not be ideal for dissolving reactants or stabilizing intermediates.- Refer to the solvent selection table below and consider screening a few different solvents (e.g., ethanol, acetonitrile, DMF, or solvent-free).
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for side product formation by TLC. Gentle heating is often beneficial.
Formation of a White Precipitate (other than the product) Hydrolysis of Nitrile: The nitrile group on the starting material or product may have hydrolyzed to an amide.- Ensure all reagents and solvents are anhydrous.- Use milder reaction conditions (lower temperature, weaker base).- Minimize reaction time once the starting material is consumed (monitor by TLC).
Incomplete Dissolution: Starting materials may not be fully dissolved in the chosen solvent.- Try a different solvent in which all reactants are fully soluble at the reaction temperature.- Increase the volume of the solvent.
Reaction Stalls (Incomplete Conversion) Catalyst Deactivation: The catalyst may be consumed by acidic impurities or deactivated over time.- Add a fresh portion of the catalyst.- Purify starting materials to remove acidic impurities.
Insufficient Reaction Time: The reaction may simply require more time to go to completion.- Continue to monitor the reaction by TLC for an extended period.

III. Data on Solvent and Catalyst Effects (Analogous Reactions)

While specific data for this compound is limited in the literature, the following tables for the Knoevenagel condensation of benzaldehyde with malononitrile or ethyl cyanoacetate provide a useful guide for solvent and catalyst selection.

Table 1: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

SolventCatalystTemperature (°C)Reaction TimeYield (%)
WaterSeO2/ZrO2Room Temp.15 min98
AcetonitrileSeO2/ZrO2Room Temp.20 min95
Solvent-freeSeO2/ZrO2Room Temp.10 min96
WaterZnORoom Temp.30 min95
EthanolPiperidineReflux1-2 h~90
DMFPiperidine801 h~92

Data is compiled from analogous reactions and should be used as a starting point for optimization.[2][3]

Table 2: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTemperature (°C)Reaction TimeYield (%)
Sodium Bicarbonate (NaHCO3)WaterRoom Temp.30 min81 (with Furfural)
Sodium Acetate (NaOAc)WaterRoom Temp.30 min59 (with Furfural)
Potassium Carbonate (K2CO3)WaterRoom Temp.30 min53 (with Furfural)
Ammonium AcetateSolvent-free (Ultrasonic)Room Temp.~5 min93.58
PiperidineEthanolReflux1-2 h~90

Data is compiled from analogous reactions and should be used as a starting point for optimization.[4][5]

IV. Experimental Protocols

The following are general protocols that can be adapted for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Protocol 1: Base-Catalyzed Condensation in a Protic Solvent

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of nitrile).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Solvent-Free Condensation with Ultrasonic Irradiation

  • Reactant Mixture: In a beaker, mix this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate.

  • Reaction: Place the beaker in an ultrasonic bath at room temperature and sonicate for 5-10 minutes. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, add a small amount of a non-polar solvent (e.g., hexane) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent.[5]

V. Visual Diagrams

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Aldehyde in Solvent B Add Catalyst A->B C Stir at RT or Heat B->C D Monitor by TLC C->D E Cool and Precipitate D->E F Filter and Wash E->F G Recrystallize F->G H Characterize Product G->H

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckCatalyst Is the catalyst fresh and appropriate? Start->CheckCatalyst CheckConditions Are the reaction conditions (temp, time, solvent) optimal? CheckCatalyst->CheckConditions Yes ActionCatalyst Use fresh/different catalyst CheckCatalyst->ActionCatalyst No CheckWater Is water being removed? CheckConditions->CheckWater Yes ActionConditions Optimize temperature, time, and screen solvents CheckConditions->ActionConditions No CheckPurity Are reactants pure? CheckWater->CheckPurity Yes ActionWater Use Dean-Stark or molecular sieves CheckWater->ActionWater No End Yield Improved CheckPurity->End Yes ActionPurity Purify starting materials CheckPurity->ActionPurity No ActionCatalyst->End ActionConditions->End ActionWater->End ActionPurity->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: 2-Methylbenzoylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylbenzoylacetonitrile. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is significantly lower than expected. What are the common causes?

A low yield can stem from several factors not directly related to the catalyst. Before focusing on catalyst deactivation, it's crucial to rule out common experimental errors.[1][2][3][4] Key areas to review include:

  • Reagent Purity: Ensure the purity of your starting materials (e.g., 2-methylbenzonitrile or 2-methylbenzoyl chloride and a cyanide source) and solvents. Contaminants can introduce side reactions or poison the catalyst.

  • Reaction Conditions: Inconsistent temperature control, insufficient stirring, or premature quenching of the reaction can all lead to incomplete conversion.[2]

  • Atmospheric Control: If your catalytic system is sensitive to air or moisture, ensure the reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).

  • Workup and Purification Losses: Product can be lost during transfers between glassware, extractions, and purification steps like column chromatography.[1][3][4] Ensure all vessels are rinsed thoroughly and purification methods are optimized.

Q2: I'm using a phase-transfer catalyst (PTC) like a quaternary ammonium salt, and its activity is decreasing with each cycle. Why is this happening?

Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB) or benzyltriethylammonium chloride, are common in cyanation reactions.[5][6] Their deactivation can be attributed to several mechanisms:

  • Thermal Degradation: Many quaternary ammonium salts are susceptible to thermal decomposition, especially at elevated temperatures, through a process known as Hofmann elimination. This is more likely if strong bases are used.

  • Chemical Degradation: Strong alkaline conditions in the aqueous phase can lead to the chemical degradation of the catalyst over time.[7]

  • Fouling: The catalyst can be encapsulated by polymeric byproducts or tars formed during the reaction, blocking its access to the reactants.

  • Leaching: During the workup phase, the catalyst may preferentially dissolve in the aqueous or organic phase and be inadvertently removed, leading to a lower effective concentration in subsequent runs.

Q3: My transition metal catalyst (e.g., Nickel or Palladium-based) seems to be deactivating. What are the potential deactivation pathways?

Transition metal catalysts are highly effective but can be sensitive. The strong interaction between cyanide anions and the metal center is a primary cause of deactivation.[8][9]

  • Cyanide Poisoning: Cyanide is a strong ligand and can bind irreversibly to the active sites of the metal catalyst. This forms stable metal-cyano complexes that can hamper key catalytic steps like oxidative addition and reductive elimination.[9] An excess of cyanide in the reaction mixture can accelerate this deactivation.

  • Ligand Degradation: The organic ligands attached to the metal center, which are crucial for its stability and activity, can degrade under the reaction conditions.

  • Metal Leaching/Sintering: The active metal particles can detach from their support (if using a heterogeneous catalyst) or agglomerate into larger, less active particles (sintering), reducing the available surface area for catalysis.[10]

Troubleshooting Guides

This section provides systematic approaches to identifying and resolving issues with catalyst deactivation.

Guide 1: Diagnosing Decreased Catalyst Performance

If you suspect catalyst deactivation is the root cause of poor performance, a logical diagnostic workflow can help pinpoint the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 A Low Yield or Stalled Reaction Observed B Verify Reaction Parameters (Temp, Time, Purity) A->B Step 1 C Analyze Crude Product (TLC, LC-MS, NMR) B->C Step 2 D Side Products or Starting Material Present? C->D E Catalyst-Related Issue Suspected D->E If yes F Characterize Spent Catalyst (Visual, ICP, XRD if applicable) E->F Step 3 G Identify Deactivation Mechanism F->G H Implement Solution (Regenerate, Modify Conditions, Replace Catalyst) G->H Step 4

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

Guide 2: Visualizing Common Deactivation Mechanisms

Understanding the pathway to an inactive catalyst can inform prevention strategies.

G cluster_0 Active Catalyst cluster_1 Deactivation Pathways cluster_2 Inactive State A Catalyst (PTC or Transition Metal) B Poisoning (e.g., Excess Cyanide) A->B TM Catalysts C Thermal/Chemical Degradation A->C PTCs D Fouling/Leaching A->D Both E Sintering/ Agglomeration A->E TM Catalysts F Inactive Catalyst B->F C->F D->F E->F

Caption: Common mechanisms leading to catalyst deactivation.

Quantitative Data on Catalyst Performance

While specific data for this compound is limited, the following tables illustrate typical performance degradation for relevant catalyst types in similar applications.

Table 1: Illustrative Performance of a Reused Phase-Transfer Catalyst (PTC)

Cycle Number Initial Reaction Rate (mol/L·s) Final Yield (%) Observations
1 0.08 95 Clear, homogenous reaction mixture.
2 0.07 88 Slight discoloration of the catalyst phase.
3 0.05 74 Increased reaction time needed for completion.

| 4 | 0.03 | 55 | Significant catalyst darkening; phase separation is sluggish. |

Table 2: Illustrative Performance of a Transition Metal Catalyst with Varying Cyanide Concentration

Cyanide Source Equiv. Catalyst Loading (mol%) Time to Completion (h) Final Yield (%)
1.1 1.0 4 92
1.5 1.0 6 85
2.0 1.0 12 60

| 1.1 | 0.5 | 10 | 75 |

Note: These tables are illustrative and actual results will vary based on specific reaction conditions, catalyst choice, and substrate.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration

This protocol provides a general guideline for regenerating a deactivated catalyst. The specific steps may need optimization.[11]

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture.

    • For Heterogeneous Catalysts: Filter the catalyst from the liquid phase.

    • For Homogeneous/PTC Catalysts: Recover the catalyst through phase separation or extraction. For some quaternary ammonium salts, adding a specific base can cause the catalyst to separate as an oily layer that can be decanted.[12]

  • Washing: Wash the recovered catalyst sequentially to remove adsorbed impurities and byproducts.

    • Wash with a suitable organic solvent (e.g., toluene, ethyl acetate) to remove organic residues.

    • Wash with deionized water to remove inorganic salts.

    • For poisoning by species like cyanide, a dilute acid wash (e.g., 0.1 M HCl) may be effective, but caution is advised as it can degrade the catalyst.

  • Drying: Dry the washed catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of water and solvent.

  • Thermal Treatment (for robust heterogeneous catalysts): In cases of coking or heavy fouling, a controlled calcination in air followed by reduction (if applicable) may be necessary to burn off organic deposits.[11] This is a harsh method and should be used with caution as it can cause sintering.[10]

  • Activity Test: Before reusing the regenerated catalyst on a large scale, perform a small-scale test reaction to confirm that its activity has been restored.

References

Technical Support Center: Synthesis and Purification of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis, work-up, and isolation of 2-Methylbenzoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing β-ketonitriles like this compound is the Claisen condensation. This reaction involves the condensation of an ester (in this case, a 2-methylbenzoate ester) with acetonitrile in the presence of a strong base.

Q2: What are the primary challenges encountered during the synthesis and work-up of this compound?

A2: Researchers may face several challenges, including low reaction yields, the formation of side products, and difficulties in isolating and purifying the final product. The presence of the ortho-methyl group can introduce steric hindrance, potentially impacting the reaction rate and favoring side reactions.

Q3: How does the ortho-methyl group specifically affect the reaction?

A3: The ortho-methyl group can sterically hinder the approach of the acetonitrile anion to the carbonyl carbon of the ester. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the synthesis of unsubstituted benzoylacetonitrile. It can also influence the solubility of the product and its precursors, which may require adjustments to the work-up and purification procedures.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The synthesis of this compound often involves strong bases like sodium amide or sodium ethoxide, which are highly reactive and require handling under anhydrous conditions. Acetonitrile is flammable and toxic. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: The steric hindrance from the ortho-methyl group may slow down the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Increase Reaction Temperature: Carefully increasing the temperature may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Use a Stronger Base: If using sodium ethoxide, consider switching to a stronger base like sodium amide, which can lead to higher yields.[1] Note that sodium amide requires more stringent safety precautions.
Moisture in the Reaction - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Traces of water can quench the strong base, leading to lower yields.
Suboptimal Base to Substrate Ratio - Optimize Stoichiometry: Ensure the correct molar ratio of base to ester and acetonitrile is used. An excess of the base is often required to drive the reaction to completion.
Side Reactions - Hydrolysis of Ester/Nitrile: Ensure anhydrous conditions during the reaction and work-up to minimize hydrolysis. - Self-condensation of Acetonitrile: This can be minimized by slowly adding the acetonitrile to the reaction mixture.
Product Isolation and Purification Issues
Problem Potential Cause Troubleshooting Steps
Difficulty in Precipitating the Product Product is Oiling Out: The product may separate as an oil instead of a solid, especially if impurities are present.- Scratch the inside of the flask: This can provide nucleation sites for crystallization. - Seed the solution: Add a small crystal of the pure product to induce crystallization. - Use a different solvent system for precipitation/recrystallization.
Product Contaminated with Starting Material Incomplete Reaction or Inefficient Purification: - Optimize Reaction Conditions: See "Low Reaction Yield" section. - Improve Purification: Recrystallization is a common method for purifying solid organic compounds.[2] Experiment with different solvent systems. A two-solvent recrystallization (e.g., dissolving in a good solvent like dichloromethane and adding a poor solvent like hexane or pentane until cloudy) can be effective.
Colored Impurities in the Final Product Formation of Side Products or Degradation: - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before recrystallization. - Avoid Excessive Heat: During solvent removal and drying, use moderate temperatures to prevent thermal degradation of the product.

Experimental Protocols

General Protocol for Claisen Condensation Synthesis of this compound

This protocol is adapted from the synthesis of α-phenylacetoacetonitrile and should be optimized for this compound.

Materials:

  • Sodium ethoxide or Sodium amide

  • Anhydrous ethanol (if using sodium ethoxide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl 2-methylbenzoate

  • Acetonitrile

  • Glacial acetic acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Base Preparation (Sodium Ethoxide): In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by reacting sodium metal with anhydrous ethanol.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of methyl 2-methylbenzoate and acetonitrile dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the reaction by adding a mixture of ice and glacial acetic acid until the solution is acidic.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents: - Methyl 2-methylbenzoate - Acetonitrile - Strong Base reaction 2. Claisen Condensation (Anhydrous Conditions) reagents->reaction workup 3. Aqueous Work-up - Quench with Acid - Extraction reaction->workup purification 4. Purification - Recrystallization workup->purification product 5. Pure this compound purification->product

Caption: General workflow for the synthesis and isolation of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check for complete consumption of starting material (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains check_conditions Review Reaction Conditions check_reaction->check_conditions Complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp stronger_base Use Stronger Base incomplete->stronger_base moisture Moisture Present? check_conditions->moisture dry_reagents Ensure Anhydrous Reagents/Solvents moisture->dry_reagents Yes side_reactions Evidence of Side Reactions? moisture->side_reactions No optimize_addition Optimize Reagent Addition side_reactions->optimize_addition Yes

Caption: A logical approach to troubleshooting low yields in the synthesis.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Methylbenzoylacetonitrile

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for this purpose. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data of this compound with its unsubstituted counterpart, benzoylacetonitrile, supported by experimental data from related compounds.

Comparative NMR Data Analysis

Table 1: Comparison of ¹H NMR Spectral Data

Compound Solvent Chemical Shift (δ) in ppm
Benzoylacetonitrile CDCl₃Aromatic Protons: 7.51-8.43 (m, 5H)Methylene Protons (-CH₂-): ~4.0 (s, 2H)
This compound (Predicted) CDCl₃Aromatic Protons: ~7.2-7.8 (m, 4H)Methylene Protons (-CH₂-): ~4.0 (s, 2H)Methyl Protons (-CH₃): ~2.5 (s, 3H)

Note: The chemical shifts for benzoylacetonitrile are based on typical values and data available for similar structures. The predictions for this compound are based on standard substituent effects.

Table 2: Comparison of ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) in ppm
Benzoylacetonitrile CDCl₃Carbonyl Carbon (C=O): ~190Aromatic Carbons: ~128-135Cyano Carbon (CN): ~115Methylene Carbon (-CH₂-): ~30
This compound (Predicted) CDCl₃Carbonyl Carbon (C=O): ~190Aromatic Carbons: ~125-140Cyano Carbon (CN): ~115Methylene Carbon (-CH₂-): ~30Methyl Carbon (-CH₃): ~20

Note: The chemical shifts for benzoylacetonitrile are based on typical values and data available for similar structures. The predictions for this compound are based on standard substituent effects.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

NMR Spectrometer Setup and Data Acquisition:

The following parameters are typical for NMR analysis on a 400 MHz spectrometer.[1]

  • Spectrometer: Bruker Avance III 400 MHz (or equivalent)

  • Probe: 5 mm BBFO probe

  • Temperature: 298 K

For ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 20 ppm

For ¹³C NMR:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1 s

  • Spectral Width: 240 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Workflow for NMR Analysis

The logical flow of NMR analysis, from sample preparation to final data interpretation, is illustrated below.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (¹H & ¹³C Parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate assign Signal Assignment integrate->assign compare Compare with Alternative Compounds assign->compare structure Structure Elucidation compare->structure

References

A Comparative Guide to the FTIR Functional Group Analysis of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a predictive Fourier-Transform Infrared (FTIR) spectroscopy analysis for 2-Methylbenzoylacetonitrile, a crucial tool for researchers, scientists, and professionals in drug development for the identification of functional groups and elucidation of molecular structure. Due to the limited availability of direct spectral data for this compound, this guide employs a comparative approach, leveraging data from structurally similar compounds—benzoylacetonitrile, 2-methylbenzyl cyanide, and benzonitrile—to forecast its characteristic infrared absorption bands.

Predicted FTIR Spectrum and Comparative Analysis

The structure of this compound contains several key functional groups that will give rise to distinct peaks in an FTIR spectrum: a ketone (C=O), a nitrile (C≡N), a di-substituted aromatic ring, a methylene group (-CH₂-), and a methyl group (-CH₃). The introduction of a methyl group to the ortho position of the phenyl ring in benzoylacetonitrile is expected to subtly influence the electronic environment and vibrational energies of the bonds, leading to predictable shifts in the IR spectrum.

The analysis of related compounds provides a robust framework for predicting the spectrum of this compound:

  • Benzoylacetonitrile: As the parent compound, its spectrum is the most direct comparator, offering reference points for the carbonyl, nitrile, and methylene groups attached to a phenyl ring.[1][2]

  • 2-Methylbenzyl Cyanide: This compound helps in isolating the influence of the 2-methyl group on the aromatic ring and the adjacent methylene and nitrile groups, without the presence of the carbonyl group.[3][4][5][6]

  • Benzonitrile: This simpler molecule provides the characteristic frequencies for the nitrile group directly attached to a phenyl ring.[7][8][9]

The primary vibrational modes and their expected wavenumbers are detailed below.

Data Presentation: Predicted and Comparative FTIR Data

The following table summarizes the predicted FTIR absorption bands for this compound and compares them with the experimentally observed bands for benzoylacetonitrile, 2-methylbenzyl cyanide, and benzonitrile.

Functional GroupVibration ModePredicted Range for this compound (cm⁻¹)Benzoylacetonitrile (cm⁻¹)2-Methylbenzyl Cyanide (cm⁻¹)Benzonitrile (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000~3060~3070, ~3020~3070Medium
Aliphatic C-H (Methyl)Asymmetric/Symmetric Stretch2975 - 2950, 2885 - 2865-~2960, ~2870-Medium
Aliphatic C-H (Methylene)Asymmetric/Symmetric Stretch2940 - 2915, 2860 - 2840~2920~2930, ~2860-Medium
Nitrile (C≡N)Stretching2260 - 2240~2250~2245~2230Strong
Carbonyl (C=O)Stretching1690 - 1670~1685--Strong
Aromatic C=CRing Stretching1600 - 1580, 1500 - 1450~1595, ~1450~1605, ~1495, ~1465~1580, ~1490, ~1450Medium
Aliphatic C-H (Methyl)Asymmetric Bending1470 - 1435-~1465-Medium
Aliphatic C-H (Methylene)Scissoring1440 - 1410~1420~1420-Medium
Aliphatic C-H (Methyl)Symmetric Bending (Umbrella)1385 - 1370-~1380-Medium
Aromatic C-H (o-disubst.)Out-of-Plane Bending770 - 735(mono-subst. ~750, ~690)~750(mono-subst. ~755, ~690)Strong

Note: The data for comparator compounds are approximate values derived from publicly available spectra. Actual peak positions can vary based on the sampling method and instrument.

Experimental Protocols

A standard protocol for acquiring the FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory is provided below. ATR-FTIR is a widely used technique that requires minimal sample preparation.[10][11][12][13]

Objective: To obtain a high-quality infrared spectrum of this compound powder.

Apparatus:

  • FTIR Spectrometer

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, wipe the crystal surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • With nothing on the crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. The pressure should be sufficient to cover the crystal, but not so high as to damage it.

  • Sample Spectrum Collection:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as a baseline correction or an ATR correction, if required by the software.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder from the crystal surface with a spatula or brush.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to ensure no residue remains for the next measurement.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow used to predict the FTIR spectrum of this compound through comparative analysis.

FTIR_Analysis_Workflow Workflow for Predictive FTIR Analysis of this compound cluster_data Known Spectral Data cluster_analysis Analysis & Prediction cluster_output Output Benzoylacetonitrile FTIR Spectrum of Benzoylacetonitrile Analyze_Comparators Identify Key Peaks: C=O, C≡N, C=C, C-H, -CH₂, -CH₃ Benzoylacetonitrile->Analyze_Comparators Methylbenzyl_Cyanide FTIR Spectrum of 2-Methylbenzyl Cyanide Methylbenzyl_Cyanide->Analyze_Comparators Benzonitrile FTIR Spectrum of Benzonitrile Benzonitrile->Analyze_Comparators Correlation_Charts Standard FTIR Correlation Charts Correlation_Charts->Analyze_Comparators Predict_Spectrum Predict this compound Spectrum (Peak Shifts & Presence) Analyze_Comparators->Predict_Spectrum Comparative Logic Final_Analysis Comprehensive Functional Group Analysis Predict_Spectrum->Final_Analysis Generates

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a predictive comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methylbenzoylacetonitrile against structurally related compounds, supported by established fragmentation principles.

Predicted Fragmentation Pattern of this compound

The structure of this compound suggests several likely fragmentation pathways upon electron ionization. The molecular ion (M+) would be expected at an m/z corresponding to its molecular weight. Key fragmentation steps are anticipated to involve cleavages at the bonds adjacent to the carbonyl group (α-cleavage), as well as rearrangements characteristic of aromatic ketones and nitriles.

A primary fragmentation is the α-cleavage on either side of the carbonyl group. Loss of the cyanomethylene radical (•CH₂CN) would yield the 2-methylbenzoyl cation. Conversely, loss of the 2-methylphenyl radical (•C₇H₇) would result in the formation of the benzoylacetonitrile cation. Further fragmentation of these primary ions is expected, leading to a characteristic mass spectrum.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we can draw parallels with the known mass spectra of benzoylacetonitrile and 2-methylbenzyl cyanide.

Ion Proposed Structure Predicted m/z for this compound Observed m/z for Benzoylacetonitrile Observed m/z for 2-Methylbenzyl Cyanide Fragmentation Pathway
[M]+•[C₁₀H₉NO]+•159145131Molecular Ion
[M - •CH₃]+[C₉H₆NO]+144--Loss of a methyl radical from the tolyl group
[M - CO]+•[C₉H₉N]+•131117-Loss of neutral carbon monoxide
[M - •CH₂CN]+[C₈H₇O]+119105-α-cleavage, loss of cyanomethylene radical
[C₇H₇]+91-91Tropylium ion, from cleavage of the 2-methylbenzoyl fragment
[M - •C₇H₇]+[C₃H₂NO]+68--α-cleavage, loss of 2-methylphenyl radical
[C₆H₅]+7777-Phenyl cation, from loss of CO from the benzoyl fragment

Data for benzoylacetonitrile and 2-methylbenzyl cyanide are derived from publicly available spectral databases.

Proposed Fragmentation Pathway of this compound

The anticipated fragmentation cascade for this compound is visualized below. This pathway highlights the key bond cleavages and rearrangements that give rise to the major fragment ions.

Fragmentation M [C₁₀H₉NO]+• m/z = 159 (Molecular Ion) F1 [C₈H₇O]+ m/z = 119 (2-Methylbenzoyl cation) M->F1 - •CH₂CN F2 [C₉H₉N]+• m/z = 131 M->F2 - CO F3 [C₇H₇]+ m/z = 91 (Tropylium ion) F1->F3 - CO F4 [C₆H₅]+ m/z = 65 F3->F4 - C₂H₂

Figure 1. Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following general mass spectrometry protocol can be employed:

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

Sample Introduction: The sample, this compound, would be introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, a non-polar capillary column would be suitable.

Ionization: Electron ionization would be performed at a standard energy of 70 eV.

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) would be scanned over a mass range of m/z 40-200 to detect the molecular ion and all significant fragment ions.

Data Analysis: The resulting mass spectrum would be analyzed to identify the m/z values and relative abundances of the detected ions. This data would then be compared with the predicted fragmentation pattern and the spectra of related compounds.

Conclusion

While a definitive mass spectrum of this compound requires experimental validation, this comparative guide provides a robust, theoretically grounded prediction of its fragmentation behavior. By leveraging established principles of mass spectrometry and data from analogous structures, researchers can gain valuable preliminary insights into the structural characteristics of this molecule. This approach not only aids in the identification of this compound in complex mixtures but also serves as a foundational methodology for the structural elucidation of other novel chemical compounds.

Monitoring 2-Methylbenzoylacetonitrile Reactions: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise and efficient monitoring of chemical reactions is paramount. In the synthesis involving 2-Methylbenzoylacetonitrile, a key intermediate in the production of various pharmaceuticals, accurate analytical methods are crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for monitoring this compound reactions, supported by established experimental principles.

LC-MS has emerged as a powerful and versatile tool for real-time reaction monitoring due to its high sensitivity, selectivity, and ability to provide molecular weight information of reactants, intermediates, and products.[1] This technique, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS), offers rapid and reliable quantitative analysis, making it highly suitable for the dynamic environment of a chemical reaction.[2][3]

Comparison of Analytical Techniques

While LC-MS offers significant advantages, other analytical methods can also be employed for monitoring chemical reactions. The choice of technique often depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information.

FeatureLC-MS / UPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by liquid chromatography followed by mass analysis.[1]Separation of volatile compounds in the gas phase followed by mass analysis.Separation by liquid chromatography with detection by UV-Vis absorption.
Applicability to this compound Highly suitable. Can analyze the non-volatile and thermally labile compound and its derivatives.May require derivatization to increase volatility and thermal stability.Suitable for quantitative analysis if chromophores are present.
Sensitivity Very high (ng/mL to pg/mL levels).[1]High, but can be limited by derivatization efficiency.Moderate, typically in the µg/mL range.
Selectivity Excellent, based on both chromatographic retention time and mass-to-charge ratio.[4]Excellent, based on retention time and mass fragmentation patterns.Good, but can be limited by co-eluting impurities with similar UV spectra.
Structural Information Provides molecular weight and fragmentation data for structural elucidation.Provides characteristic fragmentation patterns for identification.Limited to UV-Vis spectrum, which is not highly specific.
Speed UPLC-MS/MS offers very fast analysis times (minutes).[3][4]Typically longer run times compared to UPLC.Run times are comparable to or slightly longer than UPLC.
Matrix Effects Can be susceptible to ion suppression or enhancement from the reaction matrix.[5]Less susceptible to matrix effects than LC-MS.Can be affected by matrix components that absorb at the same wavelength.

Experimental Protocols

To effectively monitor a this compound reaction using LC-MS, a validated method is essential. The following protocol outlines a general approach that can be adapted and optimized for specific reaction conditions.

LC-MS/MS Method for this compound

This hypothetical protocol is based on common practices for the analysis of small organic molecules.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture at specific time points.

  • Dilute the quenched sample with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[5]

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is a common choice for separating non-polar to moderately polar compounds.[2]

  • Mobile Phase: A gradient elution with two solvents is typically used for optimal separation.

    • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape and ionization).[4]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4]

  • Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.[6]

  • Injection Volume: 1-5 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[2]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for polar and semi-polar analytes. Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound and its related compounds.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for quantitative analysis.[7] This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor).

    • Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound.

    • Product Ion (Q3): A characteristic fragment ion.

  • Optimization: The cone voltage and collision energy should be optimized for each analyte to maximize the signal intensity of the MRM transition.

4. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area of the analyte is plotted against its concentration. The concentration of the analyte in the reaction samples is then determined from this curve.

Workflow and Data Analysis

The following diagram illustrates the typical workflow for monitoring a chemical reaction using LC-MS.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction This compound Reaction Sampling Aliquots Taken Over Time Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Dilution Dilution & Filtration Quenching->Dilution LC_Separation LC Separation Dilution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Kinetics Reaction Kinetics Plot Quantification->Kinetics

Figure 1. A generalized workflow for monitoring a chemical reaction using LC-MS.

Logical Relationship of Analytical Choices

The selection of an appropriate analytical technique is a critical decision driven by the specific goals of the reaction monitoring.

Analytical_Technique_Selection cluster_goal Primary Goal cluster_options Analytical Options cluster_methods Recommended Method Goal Reaction Monitoring Objective Quant Quantitative Analysis Goal->Quant Qual Qualitative Analysis (Byproduct ID) Goal->Qual Speed High-Throughput Screening Goal->Speed HPLC_UV HPLC-UV Quant->HPLC_UV (Cost-effective) LC_MS LC-MS Quant->LC_MS (Higher Sensitivity) Qual->LC_MS (Structural Info) UPLC_MSMS UPLC-MS/MS Speed->UPLC_MSMS (Fastest)

Figure 2. Decision tree for selecting an analytical method based on experimental goals.

References

A Comparative Guide to the Synthesis of 2-Methylbenzoylacetonitrile and Other Substituted Benzoylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of 2-methylbenzoylacetonitrile and other substituted benzoylacetonitriles, valuable intermediates in the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. The choice of substituent on the benzoyl ring significantly influences the reactivity of the starting materials and the overall efficiency of the synthesis. This document summarizes key quantitative data from experimental studies, details relevant synthetic protocols, and visualizes the underlying reaction mechanisms.

Performance Comparison in Synthesis

The synthesis of substituted benzoylacetonitriles is most commonly achieved through a Claisen condensation reaction between a substituted ethyl benzoate and acetonitrile in the presence of a strong base. The electronic nature of the substituent on the aromatic ring plays a crucial role in the reaction's success and efficiency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the electrophilicity of the ester carbonyl and the stability of the reaction intermediates, thereby influencing reaction times and yields.

CompoundSubstituentSubstituent PositionElectronic EffectReported Yield (%)
Benzoylacetonitrile-H-Neutral37.8 - 90
This compound -CH₃ ortho Electron-Donating (weak) Data not available
4-Methylbenzoylacetonitrile-CH₃paraElectron-Donating (weak)Moderate to High
4-Methoxybenzoylacetonitrile-OCH₃paraElectron-Donating (strong)Moderate to High
4-Chlorobenzoylacetonitrile-ClparaElectron-Withdrawing (weak)Moderate to High
4-Nitrobenzoylacetonitrile-NO₂paraElectron-Withdrawing (strong)Lower to Moderate

Note: The yields reported are highly dependent on the specific reaction conditions, including the base used, solvent, temperature, and reaction time. The lack of standardized comparative data for this compound highlights an area for further investigation. Generally, electron-donating groups at the para-position tend to slightly increase the electron density of the carbonyl carbon, which could potentially slow down the initial nucleophilic attack but may stabilize the intermediate. Conversely, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can facilitate the initial attack but may destabilize the resulting enolate. The steric hindrance from the ortho-methyl group in this compound is also expected to play a significant role in its synthesis, potentially leading to lower yields compared to its para-substituted counterpart.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of benzoylacetonitrile and a representative substituted analog, which can be adapted for the synthesis of other derivatives.

General Procedure for the Synthesis of Benzoylacetonitrile via Claisen Condensation[1]

Materials:

  • Ethyl benzoate

  • Acetonitrile

  • Sodium methoxide (NaOMe)

  • Methanol

  • Diethyl ether

  • 5% Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of ethyl benzoate (20 g, 133 mmol) and sodium methoxide (133 mmol, from 3 g Na) in methanol is heated with stirring to 80 °C until a homogeneous gelatinous mass is formed.

  • Acetonitrile (6.8 g, 165 mmol) is then added slowly under the surface of this mass over a period of 30 minutes.

  • The reaction temperature is raised to 120 °C and the mixture is heated at reflux for 24 hours.

  • After cooling on an ice bath, the reaction mixture is treated with water and diethyl ether until the solid material dissolves.

  • The aqueous layer is separated and acidified with 5% H₂SO₄.

  • The aqueous layer is then washed with a saturated aqueous solution of NaHCO₃, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Synthesis of Substituted Benzoylacetonitriles

The general procedure described above can be adapted for the synthesis of substituted benzoylacetonitriles by replacing ethyl benzoate with the corresponding substituted ethyl benzoate. Reaction conditions, such as temperature and reaction time, may need to be optimized for each specific substrate to achieve maximal yields.

Reaction Mechanisms and Workflows

The synthesis of benzoylacetonitriles primarily proceeds via the Claisen condensation mechanism. The reactivity of these compounds in subsequent reactions, such as the Thorpe-Ziegler reaction, is also of significant interest.

Claisen Condensation for Benzoylacetonitrile Synthesis

The Claisen condensation involves the base-catalyzed reaction between an ester and another carbonyl compound (in this case, acetonitrile) to form a β-keto nitrile. The key steps are the deprotonation of acetonitrile to form a nucleophilic carbanion, followed by nucleophilic attack on the ester carbonyl, and subsequent elimination of an alkoxide.

Claisen_Condensation cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination acetonitrile Acetonitrile (CH₃CN) enolate Acetonitrile Carbanion (⁻CH₂CN) acetonitrile->enolate Deprotonation base Base (e.g., NaOMe) ester Ethyl Benzoate enolate->ester Nucleophilic Attack intermediate Tetrahedral Intermediate ester->intermediate product Benzoylacetonitrile intermediate->product Elimination of Alkoxide alkoxide Ethoxide (EtO⁻)

Claisen Condensation Mechanism
Thorpe-Ziegler Reaction: A Potential Follow-up Reaction

Benzoylacetonitriles, being nitriles with an acidic α-proton, can undergo base-catalyzed self-condensation in what is known as the Thorpe reaction. The intramolecular version of this reaction, the Thorpe-Ziegler reaction, is a powerful tool for the synthesis of cyclic compounds.

Thorpe_Ziegler_Reaction start α,ω-Dinitrile deprotonation Deprotonation (Base) start->deprotonation carbanion Intramolecular Carbanion deprotonation->carbanion cyclization Intramolecular Nucleophilic Attack carbanion->cyclization cyclic_imine Cyclic Iminonitrile cyclization->cyclic_imine hydrolysis Acidic Hydrolysis cyclic_imine->hydrolysis final_product Cyclic Ketone hydrolysis->final_product

Thorpe-Ziegler Reaction Workflow

Comparative Crystallographic Analysis of Benzoylacetonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic data for derivatives of benzoylacetonitrile, offering insights into their solid-state conformations and intermolecular interactions. Due to the limited availability of public crystallographic data for 2-Methylbenzoylacetonitrile, this guide focuses on closely related and structurally similar benzoylacetonitrile derivatives to provide a valuable comparative framework.

Crystallographic Data of Benzoylacetonitrile Derivatives

The following table summarizes key crystallographic parameters for a selection of benzoylacetonitrile derivatives, facilitating a clear comparison of their solid-state structures.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
2-(4-methylbenzylidene)malononitrileC₁₁H₈N₂TriclinicP-17.0043(5)7.5270(5)9.5396(6)96.592(4)454.75(5)2[1]
2-(4-chlorobenzylidene)malononitrileC₁₀H₅ClN₂MonoclinicP2₁/c11.873(2)7.424(1)11.006(2)115.38(3)876.5(3)4
2-(4-nitrobenzylidene)malononitrileC₁₀H₅N₃O₂MonoclinicP2₁/n7.558(2)13.921(3)9.170(2)108.38(3)915.2(4)4

Experimental Protocols

Synthesis and Crystallization of 2-(4-methylbenzylidene)malononitrile[1]

Synthesis: A mixture of 4-methylbenzaldehyde (10 mmol) and malononitrile (10 mmol) is prepared in a round-bottom flask. A catalytic amount of piperidine is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid product is collected by filtration and washed with cold ethanol.

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as ethanol/water.

X-ray Diffraction Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is typically collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides definitive structural information, other analytical techniques are crucial for the comprehensive characterization of benzoylacetonitrile derivatives.

TechniqueInformation ProvidedComparison to X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.Complementary to X-ray crystallography, which provides solid-state structure. NMR can confirm the constitution and configuration of the molecule in solution, which may differ from the solid state.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound.Provides information on the molecular formula, which is essential for confirming the identity of the synthesized compound before crystallographic analysis.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.A rapid and simple method to confirm the presence of key functional groups (e.g., C≡N, C=O) in the synthesized derivatives, complementing the detailed structural information from X-ray diffraction.
Powder X-ray Diffraction (PXRD) Provides a "fingerprint" of a crystalline solid, useful for phase identification and purity assessment.While single-crystal XRD determines the structure of a single crystal, PXRD is used to analyze a bulk powder sample, ensuring the crystalline phase is consistent throughout the material.

Visualizing Experimental and Logical Workflows

To understand the process from synthesis to structural analysis and its potential applications, the following diagrams illustrate the typical workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_application Further Investigation Starting_Materials 2-Methylbenzaldehyde & Acetonitrile Derivative Reaction Condensation Reaction Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Crystal_Growth Crystal Growth Pure_Compound->Crystal_Growth Biological_Screening Biological Activity Screening Pure_Compound->Biological_Screening Xray_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->Xray_Diffraction Data_Processing Data Processing & Structure Solution Xray_Diffraction->Data_Processing Crystallographic_Data Crystallographic Data (CIF, Tables) Data_Processing->Crystallographic_Data SAR_Studies Structure-Activity Relationship (SAR) Studies Crystallographic_Data->SAR_Studies Biological_Screening->SAR_Studies Drug_Development Lead Optimization & Drug Development SAR_Studies->Drug_Development

Caption: Experimental workflow from synthesis to drug development.

Logical_Relationship Molecular_Structure Molecular Structure (this compound Derivative) Physicochemical_Properties Physicochemical Properties (Solubility, Stability, etc.) Molecular_Structure->Physicochemical_Properties determines Biological_Activity Biological Activity (e.g., Enzyme Inhibition) Molecular_Structure->Biological_Activity influences Drug_Potential Therapeutic Potential Physicochemical_Properties->Drug_Potential impacts Biological_Activity->Drug_Potential defines

Caption: Relationship between molecular structure and therapeutic potential.

References

A Comparative Guide to Purity Assessment of 2-Methylbenzoylacetonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Methylbenzoylacetonitrile. Detailed experimental protocols, comparative data, and a logical workflow are presented to assist in selecting the most suitable method for specific analytical needs.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. While several methods can be employed for purity determination, HPLC is a widely adopted technique due to its robustness and applicability to a broad range of non-volatile compounds. This guide will focus on a standard Reversed-Phase HPLC (RP-HPLC) method and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Assessment Methods

The selection of a suitable analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter RP-HPLC GC-MS qNMR
Principle Separation based on polaritySeparation based on boiling point and polarity, with mass-based identificationQuantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei
Typical Purity Range 95-99.9%98-99.9%98-99.9%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.005%~0.3%
Precision (RSD) < 2%< 5%< 1%
Analysis Time 15-30 minutes20-40 minutes10-20 minutes
Advantages Robust, versatile for non-volatile and thermally labile compounds, widely available.High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information for identification.Primary analytical method, does not require a reference standard of the analyte for quantification, provides structural information.[1][2][3]
Disadvantages Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[4]

Experimental Protocols

Detailed methodologies for the RP-HPLC, GC-MS, and qNMR analysis of this compound are provided below.

This protocol describes a general RP-HPLC method suitable for the purity determination of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: 245 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • A standard GC-MS system.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-400 amu.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent like Dichloromethane to obtain a solution of 1 mg/mL.

qNMR is an absolute quantification method that does not require a reference standard of the analyte.[1][2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation:

    • The purity is calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account their respective molecular weights and the number of protons contributing to each signal.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the purity assessment of this compound, from initial analysis to final reporting.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Chromatographic Analysis cluster_3 Spectroscopic Analysis cluster_4 Data Analysis & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration Method_Selection Select Analytical Method Filtration->Method_Selection HPLC_Analysis RP-HPLC Analysis Method_Selection->HPLC_Analysis Routine QC GCMS_Analysis GC-MS Analysis Method_Selection->GCMS_Analysis Volatile Impurities qNMR_Analysis qNMR Analysis Method_Selection->qNMR_Analysis Absolute Purity Data_Processing Data Processing HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing qNMR_Analysis->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Reporting Generate Report Purity_Calculation->Reporting

Caption: Workflow for the purity assessment of this compound.

Conclusion

For the routine purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and widely accessible solution. It provides excellent separation of the main component from potential non-volatile impurities. GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile impurities, owing to its high sensitivity and specificity. qNMR provides an excellent orthogonal method for absolute purity determination without the need for a specific reference standard of the analyte.[1][2][3] The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy.

References

Benchmarking the efficiency of 2-Methylbenzoylacetonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Methylbenzoylacetonitrile, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a valuable building block in the synthesis of various pharmaceuticals and heterocyclic compounds. This guide provides an objective comparison of two distinct synthetic routes to this compound, supported by available experimental data, to aid in the selection of the most suitable method based on efficiency, reagent availability, and reaction conditions.

Comparison of Synthesis Routes

The two primary approaches for the synthesis of this compound that are compared here are:

  • Route 1: Base-Mediated Condensation of an Aryl Ester with 2-Methylbenzonitrile. This method represents a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.

  • Route 2: Cyanation of 2-Methylbenzoyl Chloride. This approach involves the reaction of an acyl chloride with a cyanide source, a common method for the preparation of β-ketonitriles.

The following table summarizes the key quantitative data for each route based on available literature.

ParameterRoute 1: Base-Mediated CondensationRoute 2: Cyanation of 2-Methylbenzoyl Chloride
Starting Materials Methyl 2-methylbenzoate, 2-Methylbenzonitrile2-Methylbenzoyl chloride, Sodium Cyanide
Key Reagents Sodium Hydride (NaH)Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
Solvent Dimethoxyethane (DME)Dichloroethane
Reaction Temperature 90 °C0-5 °C
Reaction Time 4 hours6 hours
Reported Yield Not explicitly reported for this specific product80-90%
Purity Not explicitly reported98.0-99.0%

Experimental Protocols

Below are the detailed experimental methodologies for the two synthesis routes.

Route 1: Base-Mediated Condensation of an Aryl Ester with 2-Methylbenzonitrile

This protocol is based on a procedure described for the synthesis of a precursor for aminated isoquinoline frameworks.

Materials:

  • Methyl 2-methylbenzoate

  • 2-Methylbenzonitrile

  • Sodium hydride (NaH)

  • Dimethoxyethane (DME), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel under a nitrogen atmosphere, add sodium hydride (4.0 equivalents) and anhydrous dimethoxyethane (DME).

  • Stir the suspension at room temperature for 20 minutes.

  • Add methyl 2-methylbenzoate (1.0 equivalent) and 2-methylbenzonitrile (1.0 equivalent) dropwise via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding it to a brine solution.

  • Extract the aqueous mixture with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Route 2: Cyanation of 2-Methylbenzoyl Chloride

This protocol is adapted from a patented method for the synthesis of o-methylbenzoyl nitrile, which, based on the reactants, yields this compound.[1]

Materials:

  • 2-Methylbenzoyl chloride

  • Sodium cyanide, aqueous solution (32.5%)

  • Dichloroethane

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst)

Procedure:

  • In a reaction vessel, combine 2-methylbenzoyl chloride (1.0 equivalent), dichloroethane, and benzyltriethylammonium chloride (0.05 equivalents).

  • Begin stirring and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium cyanide (1.3 equivalents) dropwise over approximately 2 hours, maintaining the temperature between 0-5 °C.

  • Continue to stir the reaction mixture at 0-5 °C for 6 hours.

  • Filter the reaction mixture and wash the filter residue with dichloromethane.

  • Separate the layers of the filtrate, and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The patent suggests that a subsequent distillation with an inorganic base can be performed to convert any by-product dimers into the target product, increasing the overall yield.[1]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis route.

Route1_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions ester Methyl 2-methylbenzoate reaction Condensation Reaction ester->reaction nitrile 2-Methylbenzonitrile nitrile->reaction base Sodium Hydride base->reaction solvent DME, 90°C, 4h solvent->reaction workup Work-up (Quenching, Extraction, Drying) reaction->workup product This compound workup->product

Caption: Workflow for the Base-Mediated Condensation Synthesis.

Route2_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions acyl_chloride 2-Methylbenzoyl Chloride reaction Cyanation Reaction acyl_chloride->reaction cyanide Sodium Cyanide cyanide->reaction ptc Phase Transfer Catalyst ptc->reaction solvent_temp Dichloroethane, 0-5°C, 6h solvent_temp->reaction workup Work-up (Filtration, Separation, Concentration) reaction->workup product This compound workup->product

Caption: Workflow for the Cyanation of 2-Methylbenzoyl Chloride.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzoylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methylbenzoylacetonitrile, a compound that, like other nitrile-containing organic molecules, is treated as hazardous waste.

Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with the handling and disposal of this chemical. The following information outlines essential safety measures, disposal procedures, and emergency protocols.

Safety and Handling Profile

Key safety information, based on related nitrile compounds, is summarized in the table below. It is crucial to consult your institution's specific safety guidelines and the supplier's SDS for any chemical handled in the laboratory.

ParameterValue (for related nitrile compounds)Source
Physical State Clear colorless to orange-reddish liquidChemicalBook[3]
Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Flammable liquid and vapor.Sigma-Aldrich, Fisher Scientific[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.Fisher Scientific[1]
Personal Protective Equipment (PPE) Chemical splash goggles, face shield, chemical-resistant gloves, lab coat.BenchChem[1]
Flash Point > 110 °C (> 230 °F) (for 2-Methylbenzyl cyanide)The Good Scents Company[4]
Specific Gravity 1.010 to 1.014 @ 20 °C (for 2-Methylbenzyl cyanide)The Good Scents Company[4]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound should be managed as a hazardous waste stream. The following protocol outlines the necessary steps from waste generation to final disposal.

1. Waste Collection:

  • Designate a specific, sealed, and properly labeled waste container for this compound waste.

  • The container must be made of a compatible material (e.g., glass or polyethylene) that will not react with or degrade from contact with the nitrile compound.

  • Never mix this compound waste with other waste streams, particularly incompatible materials like strong acids or bases, to prevent dangerous chemical reactions.[1]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, flammable).

  • Include the date when the first waste was added to the container. This is crucial for tracking accumulation time, which is often regulated.

3. Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[1]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

4. Professional Disposal:

  • Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[2]

  • Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

1. Evacuation and Ventilation:

  • Evacuate all non-essential personnel from the spill area.

  • If the spill is significant, remove all sources of ignition and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

2. Containment and Cleanup:

  • Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical absorbent.

  • Do not use combustible materials like paper towels to absorb the spill.

  • Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]

3. Decontamination:

  • Thoroughly clean the spill area with soap and water once the absorbed material has been removed.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation and Collection cluster_1 Spill Emergency cluster_2 Final Disposal A This compound Waste Generated B Select Compatible, Labeled Waste Container A->B C Add Waste to Container (Do Not Mix Incompatibles) B->C D Seal and Store in Designated Satellite Area C->D I Container Full or Time Limit Reached? D->I E Spill Occurs F Evacuate and Ventilate Area (Remove Ignition Sources) E->F G Contain with Inert Absorbent (Wear Full PPE) F->G H Collect Waste in Sealed Container G->H H->D I->C No J Contact Environmental Health & Safety (EHS) I->J Yes K Professional Waste Pickup and Disposal J->K

References

Personal protective equipment for handling 2-Methylbenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Methylbenzoylacetonitrile in a laboratory setting. The following procedures are based on best practices for handling analogous nitrile compounds and are intended for use by trained research, scientific, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile gloves are the preferred choice due to their high resistance to a wide range of chemicals, including solvents, oils, and acids.[4][5][6][7] Ensure gloves are inspected for integrity before each use. For prolonged contact, consider wearing heavier-duty nitrile gauntlets.
Eyes Safety glasses with side shields or chemical safety gogglesEye protection must be worn at all times to protect against splashes.[2][8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Laboratory coatA flame-retardant and chemical-resistant lab coat should be worn and kept fastened.[1]
Respiratory Use in a well-ventilated areaWork should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[8]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of this compound must be performed in a properly functioning chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Spill Kit: A chemical spill kit appropriate for solid and organic compounds should be available in the immediate vicinity.

Step 2: Weighing and Aliquoting

  • Containment: When weighing the solid compound, use a balance inside the chemical fume hood or a vented balance safety enclosure to prevent the dispersion of fine particles.

  • Tool Selection: Use non-sparking tools for handling the chemical.[1][9]

  • Aliquotting: Prepare aliquots in sealed, clearly labeled containers.

Step 3: Dissolution and Reaction Setup

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.[8]

Step 4: Post-Handling and Decontamination

  • Decontaminate Work Area: Wipe down all surfaces in the fume hood and any equipment used with an appropriate decontaminating solution.

  • Personal Decontamination: After handling is complete, remove gloves and lab coat. Wash hands thoroughly with soap and water.[2] Contaminated clothing should be removed immediately and laundered before reuse.[8][10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Chemical Waste Disposal Plan

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste stream for solid waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Table 3: Emergency Response Protocol

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[9]
Spill Evacuate the area.[9] Wearing appropriate PPE, contain the spill with an inert absorbent material.[9] Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area.

For all exposures, be prepared to provide the Safety Data Sheet (SDS) of a similar compound to emergency medical personnel.[1]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handling1 Weigh Compound prep3->handling1 handling2 Dissolve in Solvent handling1->handling2 handling3 Perform Reaction handling2->handling3 cleanup1 Decontaminate Work Surfaces handling3->cleanup1 cleanup2 Dispose of Chemical Waste cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.